(S)-Rivastigmine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[3-[(1S)-1-[bis(dideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1/i3D2,4D2 |
InChI Key |
XSVMFMHYUFZWBK-YYADBZCTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of (S)-Rivastigmine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (S)-Rivastigmine-d4, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.
Chemical and Physical Properties
This compound is the deuterated form of (S)-Rivastigmine, where four hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612). This isotopic labeling is primarily utilized in analytical and metabolic studies, often as an internal standard in mass spectrometry-based quantification.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [3-[(1S)-1-[di(methyl-d2)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | LGC Standards[1][2] |
| Synonyms | S-Rivastigmine-d4 | LGC Standards[1][2] |
| Molecular Formula | C₁₄H₁₈D₄N₂O₂ | LGC Standards[1][2] |
| Molecular Weight | 254.36 g/mol | LGC Standards[1][2] |
| CAS Number | Not available for d4 isotopologue, 123441-03-2 for parent compound | LGC Standards[1][2] |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | Rivastigmine (tartrate) | Notes |
| Appearance | Neat (as supplied by vendor) | Crystalline solid | Physical form of the deuterated free base may vary. |
| Solubility | Data not available | DMF: ~25 mg/mL, DMSO: ~16 mg/mL, Ethanol: ~16 mg/mL, PBS (pH 7.2): ~10 mg/mL | Solubility of the deuterated free base is expected to be similar to the non-deuterated form in organic solvents. |
| Storage Temperature | +4°C | -20°C | Recommended storage conditions may vary by supplier. |
Mechanism of Action
Rivastigmine, the parent compound of this compound, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] By inhibiting these enzymes, Rivastigmine increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[3] The deuteration in this compound does not alter its fundamental mechanism of action and is primarily for use as a stable isotope-labeled internal standard in bioanalytical studies.
Figure 1. Signaling pathway of Rivastigmine's mechanism of action.
Experimental Protocols
Synthesis of (S)-Rivastigmine
-
Carbamoylation: Reaction of m-hydroxy acetophenone (B1666503) with N-ethyl-N-methylcarbamoyl chloride to introduce the carbamate (B1207046) group.[4]
-
Chiral Reduction: Asymmetric reduction of the ketone to the corresponding chiral alcohol. This step is crucial for establishing the (S)-stereochemistry.[4]
-
Activation and Amination: Conversion of the alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution with dimethylamine (B145610) to introduce the dimethylamino group.[4]
For the synthesis of this compound, deuterated dimethylamine or a deuterated precursor would be used in the final amination step.
Figure 2. General synthetic workflow for this compound.
Analytical Methodologies
A highly sensitive and specific method for the quantification of Rivastigmine in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an ideal internal standard for this application.
Sample Preparation (Plasma): [5]
-
To 1 mL of plasma, add 20 µL of internal standard solution (this compound).
-
Add 20 µL of 1 M NaOH.
-
Perform liquid-liquid extraction with 3 mL of 1-butanol/n-hexane (2:98, v/v) by shaking for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions (Example): [5]
-
Column: Silica column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile-50 mM aqueous sodium dihydrogen phosphate (B84403) (17: 83 v/v, pH 3.1)
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
Mass Spectrometric Detection: [6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Rivastigmine: m/z 251.2 → 206.1[7]
-
This compound: Expected m/z 255.2 → 210.1 (based on d4 labeling)
-
Figure 3. Experimental workflow for LC-MS/MS analysis of Rivastigmine.
The enantiomeric purity of (S)-Rivastigmine can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Chromatographic Conditions (Example): [8]
-
Chiral Stationary Phase: A suitable chiral column (e.g., polysaccharide-based) is required.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
-
Detection: UV detection at an appropriate wavelength.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected mass spectral fragmentation and NMR chemical shifts can be inferred from the structure and data available for the non-deuterated compound.
Mass Spectrometry: The mass spectrum of Rivastigmine shows a prominent fragment ion at m/z 206.1, corresponding to the loss of the dimethylaminoethyl group.[7] For this compound, the molecular ion ([M+H]⁺) is expected at approximately m/z 255.2, and a major fragment would be anticipated at m/z 210.1.
NMR Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the N(CH₃)₂ protons in Rivastigmine would be absent in the spectrum of this compound. The presence of deuterium would be confirmed by ²H NMR spectroscopy.
Conclusion
This compound is a critical analytical tool for the study of Rivastigmine. Its chemical and physical properties are largely similar to the parent compound, with the key difference being the isotopic labeling that allows for its use as an internal standard in mass spectrometry-based assays. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important research compound. Researchers should consult specific supplier documentation for the most accurate and up-to-date information on the properties and handling of this compound.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 5. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
An In-depth Technical Guide to (S)-Rivastigmine-d4 and Non-deuterated Rivastigmine for Researchers and Drug Development Professionals
Introduction
Rivastigmine (B141) is a well-established reversible cholinesterase inhibitor utilized in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic effect is achieved through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[3] (S)-Rivastigmine is the active enantiomer of the drug. In the continuous effort to improve the pharmacokinetic profiles of existing drugs, deuterium-labeled compounds have emerged as a promising strategy. This technical guide provides a comprehensive overview of the core differences between non-deuterated (S)-Rivastigmine and its deuterated analog, (S)-Rivastigmine-d4, with a focus on their chemical properties, mechanism of action, and the analytical methodologies for their characterization. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound versus the non-deuterated form are not extensively available in public literature, this guide synthesizes established principles of deuteration in drug development to infer the potential differences.
Core Compound Characteristics
| Property | (S)-Rivastigmine | This compound | Reference(s) |
| Chemical Name | (S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate | (S)-3-[1-(Dimethylamino-d4)ethyl]phenyl N-ethyl-N-methylcarbamate | [4][5] |
| Molecular Formula | C14H22N2O2 | C14H18D4N2O2 | [4][5] |
| Molecular Weight | 250.34 g/mol | 254.36 g/mol | [4][5] |
| Mechanism of Action | Reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | Expected to be the same as non-deuterated Rivastigmine | [1][3] |
| Metabolism | Primarily hydrolyzed by cholinesterases to the decarbamylated metabolite (NAP 226-90). Not metabolized by the hepatic cytochrome P450 system. | Expected to be metabolized via the same pathway, but potentially at a slower rate due to the kinetic isotope effect. | [1][6] |
| Pharmacokinetics | Rapid oral absorption and elimination. | Theoretically, deuteration at the N-methyl groups could lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased exposure (AUC), and lower clearance. | [7] |
Mechanism of Action and Signaling Pathway
Rivastigmine exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission in the brain, which is known to be deficient in Alzheimer's disease.[1][3] The mechanism is considered a "pseudo-irreversible" inhibition, as Rivastigmine forms a carbamate (B1207046) complex with the enzymes that is slowly hydrolyzed.[6]
References
- 1. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rivastigmine - Wikipedia [en.wikipedia.org]
- 3. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic rationale for the rivastigmine patch - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Isotopic Labeling in Advancing Rivastigmine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine (B141), a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), stands as a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. Understanding the intricate journey of Rivastigmine within the human body—from absorption and distribution to metabolism and excretion (ADME)—is paramount for optimizing its clinical use and developing next-generation cholinesterase inhibitors. Isotopic labeling, a powerful and versatile technique, has proven to be an indispensable tool in elucidating these critical aspects of Rivastigmine's pharmacology. This technical guide provides an in-depth exploration of the applications of isotopic labeling in Rivastigmine research, offering a comprehensive overview of key experimental methodologies, quantitative data, and the visualization of complex biological pathways and workflows.
Mechanism of Action: A Dual Inhibition Strategy
Rivastigmine exerts its therapeutic effect by inhibiting both AChE and BuChE, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By slowing the degradation of acetylcholine, Rivastigmine increases its concentration and duration of action, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Rivastigmine is classified as a "pseudo-irreversible" inhibitor because it forms a covalent carbamoyl (B1232498) linkage with the active site of the cholinesterases, leading to a prolonged but not permanent inhibition.[1]
Inhibitory Potency of Rivastigmine
The inhibitory potency of Rivastigmine against both acetylcholinesterase and butyrylcholinesterase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. It is important to note that these values can vary depending on the experimental conditions and the source of the enzymes.
| Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 4.15 | [2][3] |
| Butyrylcholinesterase (BuChE) | 0.037 | [2][3] |
Applications of Isotopic Labeling in Rivastigmine Research
Isotopic labeling involves the incorporation of a stable or radioactive isotope into a drug molecule, allowing it to be traced and quantified within a biological system. This technique has been instrumental in several key areas of Rivastigmine research.
Pharmacokinetic and Metabolism Studies
Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are frequently employed in pharmacokinetic studies. The use of a deuterated form of Rivastigmine (e.g., Rivastigmine-d6) as an internal standard in mass spectrometry-based assays allows for highly accurate and precise quantification of the parent drug in biological matrices like plasma.[4]
Pharmacokinetic Parameters of Rivastigmine
The following table summarizes key pharmacokinetic parameters of Rivastigmine from studies that have utilized isotopically labeled internal standards for quantification, comparing the oral capsule and transdermal patch formulations.
| Parameter | 6 mg Oral Capsule | 9.5 mg/24h Transdermal Patch | Source |
| Cmax (ng/mL) | 21.6 | 8.7 | [6] |
| Tmax (h) | 1.4 | 8.1 | [6] |
| AUC (ng·h/mL) | 191 (for 6mg BID) | Comparable to 12mg/day oral dose | [6][7] |
| Half-life (t½) (h) | ~1.5 | ~3.4 | [6][8] |
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biochemical processes. By labeling Rivastigmine or its analogues with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), researchers can directly visualize the distribution and target engagement of the drug in the brain.[9] This provides invaluable information on whether the drug is reaching its intended target enzymes (AChE and BuChE) in the brain at therapeutic concentrations. While specific preclinical PET imaging data with ¹¹C-Rivastigmine analogues is emerging, studies with other ¹¹C-labeled tracers in rats have demonstrated the ability to quantify brain uptake, with Standardized Uptake Values (SUV) in the range of 1-2 being indicative of good brain penetration.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving isotopic labeling in Rivastigmine research.
Synthesis of Isotopically Labeled Rivastigmine
The synthesis of isotopically labeled Rivastigmine, for instance with ¹⁴C, would typically involve the introduction of the radiolabel at a late stage in the synthetic route to maximize radiochemical yield and specific activity. A plausible synthetic scheme based on known synthetic routes for Rivastigmine is outlined below.[12][13][14][15]
Protocol: Synthesis of [¹⁴C]-Rivastigmine (Conceptual)
-
Synthesis of [¹⁴C]-N-ethyl-N-methylcarbamoyl chloride: This key intermediate would be synthesized by reacting N-ethyl-N-methylamine with [¹⁴C]-phosgene. The reaction is typically carried out in an inert solvent like toluene (B28343) in the presence of a base to neutralize the HCl byproduct.
-
Synthesis of 3-(1-(dimethylamino)ethyl)phenol: This precursor can be synthesized from m-hydroxyacetophenone through reductive amination with dimethylamine.
-
Carbamoylation: The final step involves the reaction of 3-(1-(dimethylamino)ethyl)phenol with the synthesized [¹⁴C]-N-ethyl-N-methylcarbamoyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724).
-
Purification: The resulting [¹⁴C]-Rivastigmine would be purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high radiochemical purity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used spectrophotometric method to determine the activity of cholinesterases and the inhibitory potency of compounds like Rivastigmine.[16][17][18]
Protocol: Ellman's Assay for Rivastigmine
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 8.0).
-
Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI), the substrate.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a stock solution of acetylcholinesterase (from a source like electric eel) in the phosphate buffer.
-
Prepare serial dilutions of Rivastigmine in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, the DTNB solution, and the Rivastigmine solution (or buffer for the control).
-
Add the acetylcholinesterase solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of Rivastigmine relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Analysis of Rivastigmine in Human Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of Rivastigmine in human plasma using a deuterated internal standard.[3][4][8][19]
Protocol: LC-MS/MS Analysis of Rivastigmine
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the deuterated Rivastigmine internal standard solution.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane) and vortexing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reversed-phase column with an isocratic mobile phase (e.g., a mixture of acetonitrile and aqueous formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rivastigmine and its deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rivastigmine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Rivastigmine in the unknown samples by interpolation from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Cholinergic signaling and Rivastigmine's mechanism.
Experimental Workflows
Caption: Drug metabolism study workflow with isotopic labeling.
Caption: Preclinical PET imaging experimental workflow.
Conclusion
Isotopic labeling has been, and continues to be, a critical technology in the research and development of Rivastigmine. From delineating its metabolic pathways and quantifying its presence in the body with high precision to enabling the direct visualization of its engagement with target enzymes in the brain, these techniques provide invaluable insights that are unattainable through other methods. The data and protocols presented in this guide underscore the power of isotopic labeling in advancing our understanding of Rivastigmine's pharmacology. As the quest for more effective treatments for neurodegenerative diseases continues, the sophisticated application of isotopic labeling will undoubtedly play a central role in the discovery and development of the next generation of therapies.
References
- 1. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacodynamics of rivastigmine after intranasal and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical PET Neuroimaging of [11C]Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103664702A - Production process of rivastigmine - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (S)-Rivastigmine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rivastigmine-d4 is a deuterated analog of (S)-Rivastigmine, a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The incorporation of deuterium (B1214612) can alter the metabolic profile of the drug, potentially leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Data Presentation: Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that due to limited availability of specific experimental data for the deuterated form, some values are based on the non-deuterated analogue, (S)-Rivastigmine, and should be considered as close approximations.
| Property | Value | Source/Method |
| Chemical Formula | C₁₄H₁₈D₄N₂O₂ | LGC Standards[1][2] |
| Molecular Weight | 254.36 g/mol | LGC Standards[1][2] |
| Physical State | Solid (Assumed, based on tartrate salt of non-deuterated form) | |
| Melting Point | Data not available for deuterated form. The hydrogen tartrate of the non-deuterated form has a melting point of 123-125 °C. | |
| Solubility | Data not available for deuterated form. The tartrate salt of the non-deuterated form is soluble in ethanol (B145695) (~16 mg/mL), DMSO (~16 mg/mL), and DMF (~25 mg/mL). | |
| Isotopic Purity | Typically >98% | Determined by Mass Spectrometry and NMR Spectroscopy |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.[3][4][5][6][7]
-
Determination of Solubility
Methodology: The equilibrium solubility of this compound can be determined using the shake-flask method.[8][9][10]
-
Materials: this compound, selected solvents (e.g., water, ethanol, DMSO, buffers at various pH), vials, orbital shaker, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow undissolved solid to settle.
-
An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]
-
Determination of Isotopic Purity
Methodology: The isotopic purity of this compound is determined by assessing the percentage of deuterium incorporation and the distribution of isotopologues. This is typically achieved using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17][18][19][20][21]
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-TOF MS or Orbitrap) is used.
-
Procedure: A solution of this compound is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions.
-
Data Analysis: The relative intensities of the peaks corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of the molecule are measured. The isotopic purity is calculated based on the relative abundance of the d4 species.[19][20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6), and ¹H NMR and ²H NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms the incorporation of deuterium. The ²H NMR spectrum will show signals corresponding to the deuterium atoms. The integration of these signals can be used to quantify the level of deuteration.[14][15][16]
-
Mandatory Visualization
Signaling Pathway of Rivastigmine
Rivastigmine functions as a cholinesterase inhibitor, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic transmission.
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpionline.org [jpionline.org]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. almacgroup.com [almacgroup.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Molecular weight and formula of (S)-Rivastigmine-d4.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Rivastigmine-d4, a deuterated analog of the cholinesterase inhibitor Rivastigmine (B141). This document outlines its core molecular properties, relevant experimental protocols, and key biological pathways, presented in a format tailored for research and development applications.
Core Molecular Data
This compound is the deuterated form of (S)-Rivastigmine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.
| Property | Value |
| Chemical Formula | C₁₄H₁₈D₄N₂O₂ |
| Molecular Weight | 254.36 g/mol |
| Alternate CAS Number | 123441-03-2 |
| Synonyms | S-Rivastigmine-d4, [3-[(1S)-1-((Dimethyl-d4)amino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
Signaling Pathway: Cholinesterase Inhibition
Rivastigmine functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive processes.[1] The primary mechanism involves the carbamoylation of the serine residue at the active site of the cholinesterase enzymes.
Mechanism of Cholinesterase Inhibition by Rivastigmine.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the inhibitory potential of compounds like rivastigmine against cholinesterases.[2][3][4]
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound (test compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE or BuChE solution to each well and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Cholinesterase Inhibition Assay.
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of rivastigmine and its analogs in various matrices.[5][6]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Analytical balance
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate or formic acid (for mobile phase buffer)
-
Ultrapure water
-
This compound standard
-
Internal standard (e.g., a structurally similar compound)
General Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., 0.01M ammonium acetate), and degas it.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., methanol) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.[6][8]
-
Chromatographic Conditions: Set the column temperature, flow rate (e.g., 1 mL/min), and injection volume.
-
Detection: Set the UV detection wavelength (e.g., 219 nm) or the MS parameters for detecting the parent and product ions of this compound and the internal standard.[7]
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Role of Deuteration in Pharmacokinetic Studies
The use of stable isotope-labeled compounds like this compound is a standard practice in pharmacokinetic (PK) studies.
Use of this compound in Pharmacokinetic Analysis.
The deuterated internal standard co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
References
- 1. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jpionline.org [jpionline.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Alzheimer's Disease Research: An In-depth Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The complex pathophysiology of AD necessitates precise and reliable analytical methods for biomarker quantification, metabolic imaging, and drug development. In this landscape, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have become a cornerstone of robust analytical methodologies. This technical guide provides a comprehensive overview of the critical role of deuterated standards in advancing Alzheimer's research, detailing their application in quantitative bioanalysis, metabolic imaging, and therapeutic development.
The Gold Standard in Biomarker Quantification: LC-MS/MS
Mass spectrometry (MS)-based methods are considered the "gold standard" for the absolute quantification of AD biomarkers in biological fluids like cerebrospinal fluid (CSF) and plasma.[1] The use of a SIL-IS, which is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), is essential for achieving high accuracy and precision.[2][3] The SIL-IS is added to a sample at the beginning of the workflow, co-eluting with the endogenous analyte and compensating for variability during sample preparation, chromatography, and ionization.[1][4]
Data Presentation: Quantification of Aβ Peptides in CSF
The accurate measurement of Aβ peptides, particularly the Aβ42/Aβ40 ratio, is a core diagnostic and research tool. The table below summarizes representative concentration ranges and ratios found in human CSF using MS-based methods with stable isotope-labeled standards.
| Analyte | Concentration Range in CSF (Control/CU) | Method | Reference |
| Aβ1-38 | 666 ± 249 pmol/L | LC-MS/MS | [5] |
| Aβ1-40 | 2–20 ng/mL (approx. 460 - 4600 pmol/L) | LC-MS/MS | [6] |
| Aβ1-40 | 2199 ± 725 pmol/L | LC-MS/MS | [5] |
| Aβ1-42 | 0.2–1 ng/mL (approx. 44 - 220 pmol/L) | LC-MS/MS | [6] |
| Aβ1-42 | 153.7 ± 79.7 pmol/L | LC-MS/MS | [5] |
| Aβ1-43 | 9.78 ± 4.58 pmol/L | LC-MS/MS | [5] |
| Ratio | |||
| Aβ40 / Aβ42 | 15.7 ± 3.7 | LC-MS/MS | [5] |
CU: Cognitively Unimpaired. Concentrations can vary significantly based on cohort and specific methodology.
Experimental Protocol: Quantification of Aβ1-40 and Aβ1-42 in Surrogate CSF by LC-MS/MS
This protocol is a synthesized example based on common methodologies for biomarker quantification.[7]
-
Preparation of Standards and Internal Standards:
-
Prepare stock solutions of certified reference material (CRM) Aβ1-40 and Aβ1-42 peptides.
-
Prepare a stock solution of the stable isotope-labeled internal standards, [¹⁵N] Aβ1-40 and [¹⁵N] Aβ1-42. Note: While ¹⁵N is specified in the reference, deuterated peptide standards are also commonly used.
-
Create a series of working calibration standards by serially diluting the Aβ stocks in surrogate CSF (e.g., artificial CSF with 4 mg/mL BSA). Final concentrations may range from 300–20,000 pg/mL.[7]
-
Spike all calibration standards, quality control (QC) samples, and unknown samples with an equal, known concentration of the SIL-IS mixture (e.g., 75 ng/mL).[7]
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by equilibration with water.
-
Load the spiked sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and interferences.
-
Elute the Aβ peptides using a stronger organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[5]
-
Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis (e.g., 100μL of water/methanol/trifluoroethanol/phosphoric acid).[5]
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation using a C18 reverse-phase column with a gradient elution profile (e.g., using water and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for both the native Aβ peptides and their corresponding deuterated/labeled internal standards.[1][8]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Aβ in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization: Biomarker Quantification Workflow
Caption: Workflow for LC-MS/MS biomarker quantification using a deuterated internal standard.
Illuminating Brain Metabolism with Deuterium Metabolic Imaging (DMI)
Impaired glucose metabolism is a key feature of AD, often preceding cognitive decline.[9] Deuterium Metabolic Imaging (DMI) is an innovative, non-radioactive magnetic resonance imaging (MRI) technique that visualizes and quantifies metabolic pathways in vivo.[10] The method involves the oral administration of deuterium-labeled glucose, which is then tracked by MR spectroscopy (MRS) as it is metabolized in the brain into compounds like glutamate, glutamine, and lactate.[11][12]
Data Presentation: DMI Findings in AD Patients vs. Healthy Controls
A pilot study demonstrated the potential of DMI to detect metabolic deficits in AD.
| Metric | Alzheimer's Disease (AD) Patients (n=10) | Healthy Controls (n=9) | P-value | Interpretation | Reference |
| ²H-Glx / ²H-Glucose Ratio | 0.41 ± 0.09 | 0.58 ± 0.20 | .04 | Impairment of oxidative glucose metabolism in AD | [9][11][13] |
²H-Glx: Deuterated Glutamate + Glutamine
Experimental Protocol: Deuterium Metabolic Imaging (DMI) Study
This protocol is based on a prospective case-control pilot study.[9][13][14]
-
Participant Preparation:
-
Participants fast overnight prior to the study.
-
A baseline structural MRI of the brain is typically acquired.
-
-
Administration of Deuterated Glucose:
-
DMI Acquisition:
-
Imaging is performed on a clinical MRI scanner (e.g., 3T) equipped with a specialized dual-tuned head coil capable of detecting both proton (¹H) and deuterium (²H) signals.[9][13]
-
Data acquisition begins after a set period post-ingestion (e.g., 75-120 minutes) to allow for glucose uptake and metabolism.[10]
-
Acquire unlocalized whole-brain MRS to get an overall metabolic snapshot.
-
Acquire 3D magnetic resonance spectroscopic imaging (MRSI) data to map the spatial distribution of the deuterated metabolites. A typical voxel size might be 3.2 cm³.[9][13]
-
-
Data Processing and Analysis:
-
Process the raw MRS/MRSI data to obtain deuterium spectra.
-
Identify and integrate the peak signals corresponding to ²H-water, ²H-glucose, ²H-glutamate/glutamine (Glx), and ²H-lactate.
-
Calculate the ratios of the metabolite peak signals to a reference signal, such as ²H-glucose or ²H-water, to normalize the data.
-
Compare these metabolic ratios between the AD patient group and the cognitively healthy control group using appropriate statistical tests.
-
Visualization: Metabolic Pathway of Deuterated Glucose
Caption: Simplified metabolic fate of deuterated glucose in the brain as tracked by DMI.
Enhancing Drug Development and Pharmacokinetics
Deuteration is an innovative strategy in drug design to improve the pharmacokinetic (PK) properties of therapeutic compounds.[15] By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow the rate of enzymatic degradation. This phenomenon, known as the "Kinetic Isotope Effect," can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a more favorable dosing regimen.[16][17][18]
A notable example in the AD space is AVP-786, a deuterated form of dextromethorphan, which has been in Phase 3 clinical trials for the treatment of agitation in Alzheimer's patients.[19]
Data Presentation: Selected Deuterated Drugs in Clinical Development for Neurological Indications
| Drug Name | Deuterated Form of | Target Indication | Development Phase | Reference |
| AVP-786 | Dextromethorphan | Agitation in Alzheimer's Disease | Phase 3 | [19] |
| Deutetrabenazine | Tetrabenazine | Chorea in Huntington's Disease | Approved | [20][21] |
| CTP-543 | Ruxolitinib | Alopecia Areata | Phase 2 | [19] |
| DRX-065 | Pioglitazone | Adrenoleukodystrophy | Phase 1 | [19] |
The Role of Deuterated Standards in Pharmacokinetic Studies
Accurate measurement of drug and metabolite concentrations in biological matrices (e.g., plasma) over time is the foundation of PK analysis. Just as with endogenous biomarkers, deuterated internal standards are indispensable for the LC-MS/MS bioanalysis of drug candidates.[4][22] Their use ensures that the data guiding critical decisions on dosing, safety, and efficacy are reliable and robust, mitigating issues like matrix effects from plasma variability or co-medications.[23][4]
Visualization: Logic of Deuteration in Drug Development
Caption: How strategic deuteration can improve the pharmacokinetic profile of a drug.
Advanced Proteomics: Tracking Protein Dynamics
Beyond quantifying static biomarker levels, understanding the dynamics of protein production and clearance is crucial for elucidating disease mechanisms. Stable Isotope Labeling Kinetics (SILK) is a powerful technique where labeled amino acids are administered in vivo, allowing for the measurement of the turnover rates of specific proteins, including tau and Aβ.[1][24] This approach provides unprecedented insight into how AD pathology affects the lifecycle of key proteins in the living brain.[25][26]
Visualization: Stable Isotope Labeling Kinetics (SILK) Workflow
Caption: Workflow for a SILK experiment to measure in vivo protein turnover rates.
Deuterated standards and labeling techniques are indispensable tools in the multifaceted fight against Alzheimer's disease. They provide the analytical foundation for accurate biomarker quantification, enabling earlier diagnosis and patient stratification. They open new windows into understanding the living brain's metabolism through innovative imaging techniques like DMI. Furthermore, the principles of deuterium substitution are being actively applied to design next-generation therapeutics with improved properties. From the bench to the clinic, the strategic use of deuterium is fundamentally enhancing the quality and depth of Alzheimer's disease research, paving the way for future breakthroughs.
References
- 1. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate characterization of β-amyloid (Aβ40, Aβ42) standards using species-specific isotope dilution by means of HPLC-ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. cdn.wordpond.com [cdn.wordpond.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Virtus Healthcare [virtushealthcarestaffing.com]
- 13. Deuterium Metabolic Imaging of Alzheimer Disease at 3-T Magnetic Field Strength: A Pilot Case-Control Study [repository.cam.ac.uk]
- 14. Deuterium Metabolic Imaging of Alzheimer Disease at 3-T Magnetic Field Strength: A Pilot Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. texilajournal.com [texilajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Using stable isotope labeling to advance our understanding of Alzheimer’s disease etiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. curealz.org [curealz.org]
(S)-Rivastigmine-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-Rivastigmine-d4, a deuterated internal standard crucial for the accurate quantification of Rivastigmine in biological matrices. This document outlines the compound's chemical properties, storage recommendations based on available data, and general protocols for stability assessment. Additionally, it details the known signaling pathways of Rivastigmine to provide a comprehensive resource for researchers.
Chemical Identity and Properties
This compound is a stable isotope-labeled version of (S)-Rivastigmine, where four hydrogen atoms on the dimethylamino group have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.
| Property | Value |
| Chemical Name | [3-[(1S)-1-(Dimethylamino-d4)ethyl]phenyl] N-ethyl-N-methylcarbamate |
| Synonyms | This compound |
| Molecular Formula | C₁₄H₁₈D₄N₂O₂ |
| Molecular Weight | 254.38 g/mol |
| CAS Number | 1217718-59-9 |
| Appearance | Colorless to light yellow oil |
Stability Profile and Storage Conditions
While specific, publicly available, long-term stability studies on this compound are limited, information derived from manufacturer's Certificates of Analysis and general knowledge of deuterated compounds and the parent molecule, Rivastigmine, provides clear guidance on its handling and storage. The parent compound, Rivastigmine, is known to be susceptible to oxidation, light, and high temperatures.
Recommended Storage
To ensure the integrity and longevity of this compound, the following storage conditions are recommended based on typical supplier guidelines for deuterated standards:
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation and preserves the chemical integrity of the compound for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation, a known degradation pathway for Rivastigmine. |
| Light Exposure | Store in the dark (e.g., in an amber vial) | Prevents photodegradation. |
| Form | As supplied (neat oil) or in a suitable anhydrous organic solvent | Prevents hydrolysis and microbial growth. |
Solution Stability
For routine use, stock solutions of this compound are typically prepared in a high-purity organic solvent such as acetonitrile (B52724) or methanol. While short-term storage of these solutions at 2-8°C may be acceptable for a few days, it is recommended to store aliquots at -20°C or below for extended periods to prevent solvent evaporation and potential degradation. It is crucial to allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Experimental Protocols for Stability Assessment
For laboratories that need to perform their own stability validation, a forced degradation study is the standard approach. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish its degradation pathways.
Forced Degradation Protocol
The following table outlines a typical forced degradation protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Analysis of the stressed samples is typically performed using a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify any degradants.
Signaling Pathways of Rivastigmine
The therapeutic effects of Rivastigmine are primarily attributed to its inhibition of key enzymes in the cholinergic pathway. Additionally, research suggests a secondary mechanism related to the processing of amyloid precursor protein (APP).
Primary Mechanism: Cholinesterase Inhibition
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.
Primary mechanism of Rivastigmine action.
Secondary Mechanism: α-Secretase Pathway Modulation
Some studies suggest that Rivastigmine may also modulate the processing of Amyloid Precursor Protein (APP) by promoting the non-amyloidogenic α-secretase pathway. This action leads to the production of the neuroprotective sAPPα fragment and reduces the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.
Modulation of APP processing by Rivastigmine.
Experimental Workflow for Bioanalysis
The use of this compound as an internal standard is critical for accurate bioanalytical quantification of Rivastigmine. A typical workflow is depicted below.
Bioanalytical workflow using this compound.
This guide provides a foundational understanding of the stability, storage, and application of this compound. For critical applications, it is always recommended to consult the manufacturer's specific documentation and to perform in-house validation of stability under your specific laboratory conditions.
Methodological & Application
Application Notes & Protocols for the Quantification of Rivastigmine using (S)-Rivastigmine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine (B141) is a reversible cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] It acts by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to an increase in acetylcholine (B1216132) levels in the brain and enhanced cholinergic neurotransmission.[1] Accurate quantification of rivastigmine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]
This document provides a detailed protocol for the sensitive and selective quantification of rivastigmine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (S)-Rivastigmine-d4, to ensure high accuracy and precision.
Mechanism of Action
Rivastigmine functions by binding to and temporarily inactivating cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.
Mechanism of action of Rivastigmine.
Experimental Protocols
Materials and Reagents
-
Rivastigmine reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, drug-free)
Preparation of Stock and Working Solutions
-
Rivastigmine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rivastigmine and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Rivastigmine stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions using a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1][3]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[3]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 4.6 mm x 100 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 80% Methanol)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30-40 °C |
| Run Time | 2-5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Rivastigmine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rivastigmine | 251.2 | 206.1 / 86.2 | Optimized |
| This compound (IS) | 255.2 | 210.1 / 90.2 | Optimized |
Note: The fragmentation of Rivastigmine (m/z 251.2) typically yields major product ions at m/z 206.1 and 86.2.[5] The transitions for the deuterated internal standard are predicted based on a +4 Da shift and should be empirically optimized on the specific mass spectrometer being used.
Method Validation
A summary of typical validation parameters for rivastigmine assays in biological fluids is presented below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.2 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[4][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 60%[4] |
Experimental Workflow
The overall workflow for the quantification of Rivastigmine in biological samples is depicted below.
LC-MS/MS experimental workflow.
Conclusion
This application note provides a comprehensive protocol for the selective and sensitive quantification of Rivastigmine in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The method is straightforward, employing a simple protein precipitation technique and a short chromatographic run time, making it suitable for high-throughput analysis in research and regulated environments. Proper method validation is crucial before its application in clinical or preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rivastigmine and its Deuterated Internal Standard by LC-MS/MS
Introduction
Rivastigmine (B141) is a carbamate (B1207046) inhibitor of acetylcholinesterase utilized for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Accurate quantification of rivastigmine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of rivastigmine in plasma, employing (S)-Rivastigmine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard in bioanalytical method validation as it compensates for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[4]
Experimental Protocols
Materials and Reagents
-
Rivastigmine reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724) and methanol[2]
-
Formic acid
-
Ammonium (B1175870) acetate[2]
-
HPLC grade water[2]
-
Drug-free human plasma[2]
Instrumentation
-
A standard HPLC system capable of gradient elution.[5]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Rivastigmine and this compound in methanol (B129727) at a concentration of 1 mg/mL.[5]
-
Working Standard Solutions: Serially dilute the Rivastigmine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking in all samples (e.g., 100 ng/mL).[8]
Sample Preparation
Two common methods for sample preparation from plasma are protein precipitation and liquid-liquid extraction.[2]
1. Protein Precipitation (PPT) [8][9]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2][8]
-
Vortex vigorously for 2 minutes.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid-Liquid Extraction (LLE) [5][6]
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex.[5]
-
Add a suitable extraction solvent such as tert-butyl methyl ether (TBME) or a mixture of diethyl ether and dichloromethane.[5][6][10]
-
Vortex for an extended period (e.g., 10 minutes) to ensure thorough mixing.[5]
-
Centrifuge to separate the organic and aqueous layers.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rivastigmine: m/z 251.2 → 206.1[7]; this compound: m/z 255.2 → 210.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Source Temp. | 500°C |
Data Presentation
Method Validation Parameters
The following tables summarize typical validation results for the quantitative analysis of Rivastigmine in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Rivastigmine | 0.2 - 20.0[7] | > 0.998[7] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.2 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 0.6 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 8.0 | < 10% | ± 10% | < 10% | ± 10% |
| High | 16.0 | < 10% | ± 10% | < 10% | ± 10% |
| (Data synthesized from typical bioanalytical method validation acceptance criteria)[5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rivastigmine | 85 - 95%[3][7] | Within acceptable limits |
| This compound | 85 - 95% | Within acceptable limits |
Workflow Visualization
Caption: Workflow for Rivastigmine quantification.
This detailed protocol provides a comprehensive framework for the quantitative analysis of Rivastigmine in plasma using this compound as an internal standard. The use of LC-MS/MS ensures high sensitivity and selectivity, making this method suitable for a range of research and clinical applications. Researchers should perform their own method validation to ensure the protocol meets the specific requirements of their studies.
References
- 1. irjet.net [irjet.net]
- 2. benchchem.com [benchchem.com]
- 3. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. japsonline.com [japsonline.com]
- 10. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Rivastigmine in Human Plasma using HPLC-MS/MS with (S)-Rivastigmine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine (B141) is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Rivastigmine in human plasma. The method utilizes (S)-Rivastigmine-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The protocol described herein is intended for research and drug development purposes.
Experimental Protocols
Materials and Reagents
-
Rivastigmine reference standard
-
This compound (Internal Standard, IS)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rivastigmine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Rivastigmine primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Rivastigmine from plasma samples.[1]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike drug-free plasma with appropriate volumes of the Rivastigmine working standard solutions to prepare a calibration curve. A typical range is 1-100 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range to evaluate the accuracy and precision of the method.[2]
HPLC-MS/MS Method
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of Rivastigmine. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 2 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometric Conditions
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
The following MRM transitions should be monitored for Rivastigmine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rivastigmine | 251.2 | 206.1 | 25 |
| This compound (IS) | 255.2 | 206.1 | 25 |
Data Presentation
Method Validation Summary
The analytical method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% for LLOQ)[2] |
| Accuracy (%RE) | Within-run and between-run within ±15% (±20% for LLOQ)[2] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal ion suppression or enhancement |
| Stability | Stable under various storage and handling conditions |
Sample Quantitative Data
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | < LLOQ | 1,500,000 | - | Not Detected |
| LLOQ (1 ng/mL) | 15,000 | 1,480,000 | 0.0101 | 1.05 |
| QC Low (3 ng/mL) | 46,500 | 1,510,000 | 0.0308 | 3.02 |
| QC Mid (30 ng/mL) | 455,000 | 1,495,000 | 0.3043 | 29.8 |
| QC High (80 ng/mL) | 1,210,000 | 1,505,000 | 0.8040 | 81.2 |
| Unknown Sample 1 | 250,000 | 1,520,000 | 0.1645 | 16.2 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Rivastigmine in human plasma.
Caption: Logical relationship of the analytical quantification process.
References
- 1. Validation of a highly sensitive assay for the determination of rivastigmine in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Rivastigmine-d4 in Pharmacokinetic Studies
Introduction
(S)-Rivastigmine is a carbamate-type cholinesterase inhibitor utilized in the management of dementia associated with Alzheimer's and Parkinson's diseases. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as (S)-Rivastigmine-d4, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic separation.[2] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow, leading to superior accuracy and precision in pharmacokinetic studies.[2]
These application notes provide a comprehensive overview of the use of this compound as an internal standard for the quantification of (S)-Rivastigmine in plasma samples. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with a summary of pharmacokinetic data from relevant studies.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Rivastigmine (B141) from various studies. These values can be used as a reference for expected outcomes in pharmacokinetic research.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Oral Capsule | 12 mg/day | 21.6 | 1.4 | 207 | 1-2 | [3] |
| Transdermal Patch | 9.5 mg/24 h | 8.7 | 8.1 | 166 | - | [3] |
| Transdermal Patch | 9.5 mg/24 h | 6.72 ± 3.23 | 8.0 | 117 ± 62.1 | - | [4] |
| Oral Solution | - | 56.29 ± 27.05 | 0.25 | 1663.79 ± 813.54 | 0.22 ± 0.09 | [5] |
| Intranasal Liposomes | - | 1489.5 ± 620.71 | 0.083 | 35921.75 ± 9559.46 | 0.52 ± 0.14 | [5] |
| Intranasal Nanoparticles | - | - | - | - | - | [5] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes a common method for extracting Rivastigmine and the internal standard from plasma samples.
-
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution in acetonitrile
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 100 µL aliquot of the plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in acetonitrile.[2]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate.[2]
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
2. LC-MS/MS Analysis
This protocol provides a representative example for the quantification of Rivastigmine using this compound as an internal standard.
-
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation of Rivastigmine from potential interferences.
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rivastigmine: m/z 251.3 → 206.0[6]
-
This compound: The specific transition for the deuterated standard will be slightly higher due to the increased mass and should be determined experimentally.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for both analyte and internal standard.
-
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of Rivastigmine.
Discussion
The primary metabolic pathway for Rivastigmine is through cholinesterase-mediated hydrolysis to its decarbamylated metabolite, NAP226-90.[7] This metabolite is then further metabolized, with the sulfate conjugate being the major component found in urine, which is the primary route of elimination.[8] Less than 1% of the administered dose is excreted in the feces.[7] Notably, the metabolism of Rivastigmine does not significantly involve the hepatic cytochrome P450 (CYP) isoenzyme system, which minimizes the potential for drug-drug interactions.[8][9]
The use of this compound as an internal standard is crucial for mitigating variability in the analytical process. By adding a known concentration of the deuterated internal standard to all samples at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte.[1] The mass spectrometer can differentiate the analyte from the heavier internal standard, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved.[1] This approach is fundamental for generating high-quality pharmacokinetic data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. clinician.com [clinician.com]
- 9. Rivastigmine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Rivastigmine Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Rivastigmine (B141) in plasma samples, with a specific focus on sample preparation techniques utilizing a deuterated internal standard. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Accurate and precise quantification of Rivastigmine in biological matrices is crucial for assessing its efficacy and safety. The use of a stable isotope-labeled internal standard, such as deuterated Rivastigmine, is the gold standard for mass spectrometry-based quantification, as it corrects for variability during sample preparation and analysis.[1]
This guide details three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, and their quantitative performance is summarized for comparative evaluation.
Experimental Protocols
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. It is often the first choice for high-throughput analysis due to its simplicity.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated Rivastigmine internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than protein precipitation.
Protocol:
-
Sample Aliquoting: In a polypropylene (B1209903) tube, place 1.0 mL of human plasma.
-
Internal Standard Spiking: Add a known amount of deuterated Rivastigmine internal standard. For example, 20 µL of a suitable working solution.[2]
-
Alkalinization: Add 20 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH of the plasma sample.[2]
-
Extraction Solvent Addition: Add 3.0 mL of an appropriate organic solvent mixture. A commonly used mixture is 1-butanol/n-hexane (2:98, v/v).[2]
-
Extraction: Vortex the mixture for 2 minutes to ensure thorough extraction of Rivastigmine into the organic phase.[2]
-
Centrifugation: Centrifuge at 6,000 g for 2 minutes to separate the aqueous and organic layers.[3]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction:
-
Add 100 µL of 0.1% acetic acid to the collected organic phase.[3]
-
Vortex for 2 minutes.
-
Centrifuge at 6,000 g for 2 minutes.
-
-
Aqueous Layer Collection: Discard the upper organic layer and collect the lower aqueous layer containing the protonated Rivastigmine.
-
Injection: Inject an aliquot (e.g., 80 µL) of the aqueous phase directly into the LC-MS/MS system.[3]
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample clean-up by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This technique is highly selective and can lead to very clean extracts.
Protocol:
-
Sample Pre-treatment:
-
To a 100 µL aliquot of human plasma, add the deuterated Rivastigmine internal standard.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Rivastigmine and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described sample preparation techniques for Rivastigmine analysis. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution.
Table 1: Recovery Data for Rivastigmine and Internal Standard
| Sample Preparation Method | Analyte | Internal Standard | % Recovery of Analyte | % Recovery of Internal Standard | Reference |
| Protein Precipitation | Rivastigmine | Deuterated Rivastigmine | 101.2% - 107.4% | Not Specified | [4] |
| Liquid-Liquid Extraction | Rivastigmine | Donepezil | 90.8% | 95.7% | [2] |
| Solid-Phase Extraction | Rivastigmine | Zolpidem | 86.28% | 87.57% | [5] |
Table 2: Precision and Accuracy Data for Rivastigmine Quantification
| Sample Preparation Method | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Accuracy | Reference |
| Protein Precipitation | 4.34% - 11.27% | 1.66% - 7.56% | 101.1% - 107.8% (Intra-day), 103.2% - 114.9% (Inter-day) | [4] |
| Liquid-Liquid Extraction | 2.6% - 6.4% | 3.2% - 9.1% | -7.0% to 2.4% (Intra-day error), -5.6% to 2.8% (Inter-day error) | [2] |
| Solid-Phase Extraction | < 10.0% | < 10.0% | Within 10.0% | [5] |
Conclusion
The choice of sample preparation technique for Rivastigmine analysis depends on the specific requirements of the study.
-
Protein Precipitation is a rapid and simple method suitable for high-throughput screening, offering high recovery.[4][6]
-
Liquid-Liquid Extraction provides a cleaner sample compared to protein precipitation and demonstrates good recovery and precision.[2][6]
-
Solid-Phase Extraction typically yields the cleanest extracts, which can be beneficial for minimizing matrix effects in sensitive LC-MS/MS assays, and shows good recovery and precision.[5]
For all methods, the use of a deuterated internal standard is highly recommended to ensure the highest accuracy and precision in the quantification of Rivastigmine. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to select and implement the most appropriate sample preparation strategy for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. akjournals.com [akjournals.com]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of (S)-Rivastigmine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type. The quantitative analysis of Rivastigmine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as (S)-Rivastigmine-d4, are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity. The following tables summarize the recommended parameters for the analysis of Rivastigmine and the deuterated internal standard this compound. The parameters for this compound are inferred based on the known fragmentation of Rivastigmine and should be optimized in the user's laboratory.
Table 1: Mass Spectrometry Parameters for Rivastigmine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rivastigmine | 251.2 | 206.1 | ESI+ |
| This compound | 255.2 | 210.1 | ESI+ |
Note: The precursor ion for this compound is predicted by adding the mass of four deuterium (B1214612) atoms to the protonated molecule of Rivastigmine. The product ion is inferred assuming a similar fragmentation pattern to Rivastigmine, where the fragment retains the deuterium labels. These values should be confirmed experimentally.
Table 2: Typical Mass Spectrometer Settings
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 20 eV |
Note: These are starting parameters and may require optimization based on the specific instrument and experimental conditions.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Rivastigmine and this compound from plasma samples.
Materials:
-
Plasma samples containing Rivastigmine
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard solution to each plasma sample, standard, and quality control sample, except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Visualizations
Caption: Experimental workflow for the extraction and analysis of Rivastigmine from plasma.
Caption: Logical relationship of mass spectrometry parameters for MRM analysis.
Preparation and Handling of (S)-Rivastigmine-d4 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rivastigmine-d4 is a deuterated form of (S)-Rivastigmine, a reversible cholinesterase inhibitor. The incorporation of four deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable internal standard for pharmacokinetic and metabolic studies using mass spectrometry. Rivastigmine (B141) works by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1][2][3] This mechanism is central to its use in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Beyond its role in cholinergic enhancement, research suggests that rivastigmine may also modulate the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic α-secretase pathway.[4]
These application notes provide detailed protocols for the preparation, handling, and storage of this compound stock solutions, along with methodologies for its use in common experimental assays.
Data Presentation
Solubility of Rivastigmine Tartrate
The solubility of the non-deuterated form, rivastigmine tartrate, provides a strong indication of the expected solubility for this compound.
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL | [5] |
| Ethanol | ~16 mg/mL | [5] |
| Water | 40.04 mg/mL (100 mM) | |
| 0.1M Hydrochloric Acid | Good solubility | [6] |
Storage and Stability
| Condition | Recommendation | Reference |
| Solid Form | Store at -20°C for long-term stability (≥4 years). | [5] |
| Stock Solutions | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General laboratory best practice |
| Room Temperature | Can be stored at room temperature (20°C to 25°C) for short periods. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (molecular weight will be specified by the supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, if the molecular weight is 404.47 g/mol (for the tartrate salt), for 1 mg you would add: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 404.47 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 247.2 µL
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using the Ellman Method
This protocol outlines the use of this compound as an inhibitor in a classic colorimetric assay to determine AChE activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to create a range of inhibitor concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer, DTNB, and ATCI.
-
Control (100% activity): Add phosphate buffer, DTNB, ATCI, and AChE enzyme.
-
Inhibitor Wells: Add phosphate buffer, DTNB, the serially diluted this compound solutions, and AChE enzyme.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).[8] The yellow product, 5-thio-2-nitrobenzoic acid (TNB), is formed from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) with DTNB.[8]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100[8]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Mechanism of action of Rivastigmine at the cholinergic synapse.
Caption: Rivastigmine's influence on APP processing pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijshr.com [ijshr.com]
- 7. Rivastigmine (Exelon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (S)-Rivastigmine-d4 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Rivastigmine-d4, a deuterated form of the cholinesterase inhibitor Rivastigmine, in the field of neurological disorder research. This document includes detailed protocols for its primary application as an internal standard in quantitative bioanalysis, along with relevant data and visualizations of key signaling pathways.
Introduction to (S)-Rivastigmine and its Deuterated Analog
(S)-Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This mechanism of action is central to its use in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.
This compound is a stable, isotopically labeled version of (S)-Rivastigmine where four hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated Rivastigmine by the mass spectrometer, enabling accurate and precise quantification of the drug in complex biological matrices.
Core Applications of this compound
The primary application of this compound in neurological disorder research is as an internal standard for the quantitative determination of Rivastigmine in biological samples, such as plasma, serum, and brain tissue. This is crucial for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To accurately measure drug concentrations over time and correlate them with physiological effects.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of Rivastigmine.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.
-
Metabolism Studies: To investigate the metabolic fate of Rivastigmine.
Experimental Protocols
Protocol 1: Quantitative Analysis of Rivastigmine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rivastigmine in human plasma.
1. Materials and Reagents:
-
(S)-Rivastigmine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Rivastigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Rivastigmine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Rivastigmine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 50 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Typical Conditions |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rivastigmine: m/z 251.2 → 206.1; this compound: m/z 255.2 → 210.1 |
| Collision Energy | Optimized for the specific instrument and analytes. |
5. Data Analysis:
-
Quantify Rivastigmine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Rivastigmine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Synthesis of (S)-Rivastigmine (General, Non-Deuterated Route)
General Synthetic Scheme: The synthesis often starts from 3'-hydroxyacetophenone (B363920) and involves several key steps:
-
Asymmetric Reduction: The ketone is asymmetrically reduced to the corresponding (S)-alcohol.
-
Activation and Amination: The hydroxyl group is activated (e.g., by conversion to a mesylate or tosylate) and then displaced by dimethylamine (B145610) to introduce the dimethylamino group.
-
Carbamoylation: The phenolic hydroxyl group is reacted with N-ethyl-N-methylcarbamoyl chloride to form the carbamate (B1207046) ester, yielding (S)-Rivastigmine.
A detailed, step-by-step laboratory protocol for the synthesis of the deuterated analog would require specialized knowledge and access to proprietary information or further research and development.
Quantitative Data
The following tables summarize typical validation parameters for LC-MS/MS methods using a deuterated internal standard for the quantification of Rivastigmine in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Rivastigmine | Human Plasma | 0.1 - 50 | 0.1 | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.3 (Low) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 5 (Medium) | < 8 | 92 - 108 | < 8 | 92 - 108 |
| 40 (High) | < 7 | 95 - 105 | < 7 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Rivastigmine | 0.3 (Low) | > 85 | 90 - 110 |
| 40 (High) | > 85 | 90 - 110 |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
Rivastigmine's primary mechanism of action is to enhance cholinergic neurotransmission. The following diagram illustrates the key steps in this pathway and the site of action of Rivastigmine.
Amyloid Precursor Protein (APP) Processing Pathway
Some research suggests that cholinesterase inhibitors like Rivastigmine may also influence the processing of Amyloid Precursor Protein (APP), a key process in the pathology of Alzheimer's disease. The following diagram illustrates the two main APP processing pathways.
Experimental Workflow for Bioanalytical Assay
The following diagram outlines the general workflow for a typical bioanalytical assay using this compound.
Conclusion
This compound is an indispensable tool for researchers in the field of neurological disorders. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of Rivastigmine in biological matrices. The protocols and data presented in these application notes provide a solid foundation for the development and validation of robust bioanalytical methods, which are essential for advancing our understanding of the pharmacokinetics, pharmacodynamics, and therapeutic potential of Rivastigmine.
Application Note: Ultra-Performance Liquid Chromatography (UPLC) Method for the Quantification of Rivastigmine with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Rivastigmine in biological matrices. The method employs a simple sample preparation procedure and utilizes an internal standard for accurate and precise quantification. This protocol is designed for use in pharmacokinetic studies, therapeutic drug monitoring, and quality control of Rivastigmine.
Introduction
Rivastigmine is a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Accurate and reliable quantification of Rivastigmine in biological samples such as plasma and brain tissue is essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[1][2] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and shorter run times. This document provides a detailed protocol for the quantification of Rivastigmine using UPLC with UV detection and an internal standard.
Experimental
Materials and Reagents
-
Rivastigmine reference standard
-
Donepezil Hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Drug-free human or animal plasma
Instrumentation
A UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
Chromatographic Conditions
The following table summarizes the optimized UPLC conditions for the analysis of Rivastigmine.
| Parameter | Condition |
| Column | Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Ammonium phosphate buffer: Acetonitrile (65:35 v/v)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 254 nm[3] |
| Internal Standard | Donepezil Hydrochloride |
Protocols
Preparation of Solutions
1. Ammonium Phosphate Buffer Preparation: To prepare the buffer, dissolve 3.0 g of ammonium phosphate in 1 L of water. Adjust the pH to 3.5 with diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.[3]
2. Mobile Phase Preparation: Combine 650 mL of the prepared ammonium phosphate buffer with 350 mL of acetonitrile. Degas the mobile phase by sonication.[3]
3. Standard Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of Rivastigmine and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.[1] Similarly, prepare a 1 mg/mL stock solution of Donepezil Hydrochloride in methanol. Store stock solutions at -20°C.[4]
4. Working Standard Solution Preparation: Prepare working standard solutions of Rivastigmine by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.[3] A typical calibration curve might range from 12.5 to 75 µg/mL.[3]
5. Internal Standard Working Solution: Dilute the Donepezil stock solution with the mobile phase to obtain a suitable working concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[1]
-
Add a specified volume of the internal standard working solution to each tube (except for blank samples).
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for Rivastigmine quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for a UPLC method for Rivastigmine quantification.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Linearity Equation |
| Rivastigmine | 12.5 - 75[3] | > 0.999[3] | y = 107.24x - 3163.6[3] |
Table 2: Accuracy and Precision
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 15 | < 15 | 98 - 102%[3] |
| Medium QC | < 15 | < 15 | 98 - 102%[3] |
| High QC | < 15 | < 15 | 98 - 102%[3] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 1.1[3] |
| LOQ | 3.4[3] |
Logical Relationship Diagram
Caption: Analyte quantification logic.
Conclusion
The UPLC method described provides a sensitive, accurate, and rapid approach for the quantification of Rivastigmine in biological matrices. The use of an internal standard ensures the reliability of the results by correcting for variations in sample preparation and instrument response. This application note serves as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development. Proper method validation is crucial to ensure the accuracy and reliability of the data generated.[1]
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Rivastigmine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Rivastigmine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Rivastigmine LC-MS/MS bioanalysis?
A1: In the LC-MS/MS analysis of Rivastigmine, the "matrix" encompasses all components within a biological sample (e.g., plasma, serum, urine) other than Rivastigmine itself.[1][2] Matrix effects refer to the alteration of the ionization efficiency of Rivastigmine and its internal standard (IS) by co-eluting endogenous components of the sample.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][4]
Q2: What are the primary causes of matrix effects in plasma-based Rivastigmine assays?
A2: The most significant contributors to matrix effects in plasma samples are phospholipids (B1166683), which are major components of cell membranes.[1] These lipids are often co-extracted with Rivastigmine, especially when using simpler sample preparation techniques like protein precipitation (PPT).[1] If they co-elute with the analyte during chromatographic separation, they can interfere with the ionization process in the mass spectrometer's ion source. Other endogenous substances such as salts, proteins, and metabolites can also contribute to matrix effects.[1][3]
Q3: How can I proactively minimize matrix effects during method development for Rivastigmine analysis?
A3: A systematic approach combining sample preparation, chromatography, and the use of an appropriate internal standard is crucial for minimizing matrix effects.
-
Optimized Sample Preparation: Employing more rigorous sample cleanup techniques is highly effective. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally better at removing interfering phospholipids and other matrix components than Protein Precipitation (PPT).[1][2][5][6]
-
Chromatographic Separation: Fine-tuning the chromatographic method to separate Rivastigmine from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a different analytical column chemistry.[1][2]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1] A SIL-IS is structurally almost identical to Rivastigmine and will be affected by matrix effects in a similar manner, thus compensating for variations in signal response.
Q4: How are matrix effects quantitatively assessed during method validation?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[7] This involves comparing the peak area response of an analyte spiked into an extracted blank matrix from at least six different sources to the peak area response of the analyte in a neat solution (e.g., mobile phase).[7] The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The precision of the matrix factor across the different lots of matrix, expressed as the coefficient of variation (CV%), should be within acceptable limits (typically ≤15%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Signal Suppression (Low Analyte Response) | High concentration of co-eluting phospholipids or other endogenous components competing for ionization.[1] | • Improve sample cleanup using SPE or LLE to remove a higher degree of matrix components.[1][5]• Optimize chromatographic separation to resolve Rivastigmine from interfering peaks.[2]• Dilute the sample to reduce the concentration of matrix components.[8] |
| Signal Enhancement (Unusually High Analyte Response) | Co-eluting matrix components enhancing the ionization of the analyte.[1] | • Re-evaluate the sample preparation method to remove the enhancing components.[1]• Improve chromatographic separation to isolate the analyte peak.[1] |
| Inconsistent or Irreproducible Results Between Samples | Variable matrix effects across different biological samples.[1] | • Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1]• Evaluate at least six different lots of the biological matrix during method validation to understand the extent of variability.[1][7] |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with the chromatography.[1] | • Optimize the mobile phase, including pH and organic modifiers, to improve peak shape.[7]• Experiment with different analytical columns (e.g., different stationary phases or particle technologies).[1] |
| High Background Noise in Chromatogram | Incomplete removal of matrix components, leading to a "dirty" extract. | • Incorporate additional wash steps in the SPE protocol.[1]• Optimize the LLE conditions (e.g., solvent choice, pH) for a cleaner extraction.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of Rivastigmine in human plasma.[9][10]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Escitalopram or a SIL-IS) to each sample.[9]
-
Protein Precipitation & Extraction: Add 1 mL of a diethyl ether and dichloromethane (B109758) mixture (70:30, v/v) to the plasma sample.[9][10]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general approach for cleaner sample extracts.[11]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 100 µL of plasma (pre-treated as necessary, e.g., with acid to disrupt protein binding) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 2% formic acid in water) to remove polar interferences. Follow with a second wash using a weak organic solvent (e.g., methanol) to remove less polar interferences.
-
Elution: Elute Rivastigmine and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters
The following are example parameters and can be optimized as needed.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., INERTSIL ODS, 50 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of 0.05% aqueous formic acid and acetonitrile (B52724) (50:50, v/v).[9]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Detection: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes data on matrix effects and recovery for Rivastigmine from a study using rat plasma.[12]
| Analyte | QC Level | Matrix Effect (%) | Extraction Recovery (%) |
| Rivastigmine | Low | 87.3 ± 12.04 | 107.4 ± 12.03 |
| Medium | 95.4 ± 8.88 | 101.2 ± 9.82 | |
| High | 103.8 ± 3.47 | 103.6 ± 3.47 |
Data presented as mean ± standard deviation.
Visualizations
Caption: Workflow for Mitigating Matrix Effects in Rivastigmine Analysis.
Caption: Comparison of Sample Preparation Techniques for Matrix Effect Reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irjet.net [irjet.net]
- 12. akjournals.com [akjournals.com]
Strategies for improving peak shape of Rivastigmine and (S)-Rivastigmine-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivastigmine (B141) and its deuterated internal standard, (S)-Rivastigmine-d4.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing) for Rivastigmine and this compound
Peak tailing is a common issue encountered during the chromatographic analysis of basic compounds like Rivastigmine, leading to poor resolution and inaccurate quantification.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.
Question: My Rivastigmine and this compound peaks are showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for Rivastigmine and its deuterated internal standard is primarily caused by interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1] Here’s a systematic approach to troubleshoot this issue:
1. Mobile Phase Optimization:
-
Adjust pH: Operating the mobile phase at a low pH (around 3.0-4.0) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[1]
-
Buffer Selection: Incorporate a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH throughout the analysis.[2]
-
Use of Additives: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[3] However, it's worth noting that in some cases, TEA has been found to reduce the sharpness of the Rivastigmine peak.[4]
2. Column Selection and Care:
-
End-Capped Columns: Utilize columns with high-purity, end-capped silica (B1680970) (Type B silica) to reduce the number of accessible silanol groups.[3][5]
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as C8, phenyl, or cyano, which can offer different selectivity and potentially better peak shape.[1]
-
Column Washing: If the column is contaminated, wash it with a strong solvent to remove any adsorbed impurities that might be causing peak tailing.[6]
-
Check for Voids: A void at the column inlet can lead to peak distortion. This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions).[1]
3. Injection and Sample Considerations:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.[2][6] Try reducing the injection volume or diluting the sample.
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.[3]
4. System Check:
-
Extra-Column Dead Volume: Minimize extra-column dead volume in the system by using appropriate tubing and ensuring all connections are secure.[2]
Issue: Poor Resolution Between Rivastigmine and Impurities
Inadequate separation between Rivastigmine and its impurities can lead to inaccurate quantification and compromise the integrity of the analytical method.
Question: I'm observing poor resolution between my Rivastigmine peak and a closely eluting impurity. How can I improve the separation?
Answer: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.[1] Here are some strategies:
1. Modify Mobile Phase Composition:
-
Change Organic Modifier: Switching between different organic solvents, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation due to their different solvent properties.[6]
-
Adjust Organic/Aqueous Ratio: Modifying the gradient slope or the isocratic composition of the mobile phase can increase the separation between closely eluting peaks. A shallower gradient is often beneficial.[6]
2. Adjust Flow Rate:
-
Decrease Flow Rate: Lowering the flow rate can enhance column efficiency and, consequently, improve resolution, though it will increase the analysis time.[6]
3. Column Chemistry:
-
Select a Different Column: If a C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as phenyl-hexyl or cyano, to exploit different interaction mechanisms.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Rivastigmine analysis?
A1: Reversed-phase HPLC or UPLC with C8 or C18 columns are commonly used.[1][7][8] Mobile phases typically consist of a buffered aqueous solution (e.g., ammonium (B1175870) acetate, ammonium phosphate) and an organic modifier like acetonitrile or methanol.[7][8] Detection is often performed using UV at around 214-254 nm or by mass spectrometry for higher sensitivity and selectivity.[6][8]
Q2: Should the chromatographic behavior of this compound be different from Rivastigmine?
A2: No, the chromatographic behavior of this compound is expected to be virtually identical to that of unlabeled Rivastigmine. The small increase in mass due to deuterium (B1214612) substitution does not significantly alter its polarity or interaction with the stationary phase. Therefore, the strategies for improving the peak shape of Rivastigmine are directly applicable to its deuterated internal standard.
Q3: Can column temperature affect the peak shape of Rivastigmine?
A3: Yes, increasing the column temperature can improve column efficiency and may lead to sharper peaks for Rivastigmine.[4] However, operating at excessively high temperatures can reduce the column's lifespan.[4]
Q4: What are some common impurities of Rivastigmine that I should be aware of?
A4: Potential impurities can include starting materials, by-products from synthesis, and degradation products. One identified impurity is N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide, also known as diethyl-rivastigmine.[6] Forced degradation studies are recommended to identify potential degradation products and ensure the analytical method is stability-indicating.[6]
Data Presentation
Table 1: Summary of Published Chromatographic Methods for Rivastigmine
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)[8] | Silica column (250 mm × 4.6 mm, 5 μm)[4] | Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Ammonium phosphate buffer (pH 3.5) and Acetonitrile (65:35 v/v)[8] | Acetonitrile and 50 mM aqueous sodium dihydrogen phosphate (17:83 v/v, pH 3.1)[4] | Aqueous 0.01 M sodium-1-heptane sulphonate (pH 3.0) and Acetonitrile (72:28 v/v)[9] |
| Flow Rate | 0.5 mL/min[8] | 1.3 mL/min[4] | Not Specified |
| Detection | UV at 254 nm[8] | UV at 200 nm[4] | Not Specified |
| Column Temp. | 30°C[8] | 50°C[4] | Not Specified |
Experimental Protocols
Protocol 1: UPLC Method for Rivastigmine Quantification
This protocol is based on a validated UPLC method for the determination of Rivastigmine.[8]
1. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of ammonium phosphate buffer (pH 3.5) and acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
2. Standard Solution Preparation:
-
Prepare a stock solution of Rivastigmine by accurately weighing and dissolving it in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
3. Sample Preparation:
-
For pharmaceutical dosage forms, accurately weigh the contents of capsules, and dissolve the powder in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
Protocol 2: HPLC Method for Rivastigmine in Human Plasma
This protocol describes an HPLC method for the determination of Rivastigmine in human plasma.[4]
1. Chromatographic Conditions:
-
Column: Silica column (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A mixture of acetonitrile and 50 mM aqueous sodium dihydrogen phosphate (17:83 v/v), with the pH adjusted to 3.1.
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 200 nm
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard, 20 µL of 1 M NaOH, and 3 mL of 1-butanol/n-hexane (2:98, v/v).
-
Vortex the mixture for 2 minutes and then centrifuge.
-
Transfer the organic layer to a clean tube and add 100 µL of 0.1% acetic acid.
-
Vortex for 2 minutes and centrifuge.
-
Discard the upper organic phase and inject a volume of the aqueous phase into the HPLC system.
Visualizations
Rivastigmine's Mechanism of Action
Rivastigmine is a cholinesterase inhibitor that increases the levels of acetylcholine (B1216132) in the brain by inhibiting the enzymes responsible for its breakdown.[10][11] This helps to improve cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Mechanism of action of Rivastigmine as a cholinesterase inhibitor.
Troubleshooting Workflow for Peak Tailing
A systematic approach is crucial for effectively troubleshooting chromatographic issues. The following workflow outlines the steps to address peak tailing.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
Addressing variability issues with (S)-Rivastigmine-d4 internal standard.
Welcome to the technical support center for (S)-Rivastigmine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for variability issues encountered when using this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability when using this compound as an internal standard?
Variability in the signal of this compound can stem from several factors, much like other deuterated internal standards. The most common issues include:
-
Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard may be replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur at certain positions on the molecule and can be influenced by pH and temperature.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This can lead to differential matrix effects if the internal standard and analyte are not exposed to the same matrix components at the same time.[1][3]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.[4] This can occur even with a stable isotope-labeled internal standard if there is a chromatographic shift.[3]
-
Purity of the Internal Standard: The this compound standard may contain impurities, including the unlabeled analyte, which can interfere with accurate quantification.
-
Sample Preparation Inconsistencies: Variations in extraction recovery between the analyte and the internal standard can introduce variability. Although a deuterated internal standard is expected to have similar recovery to the analyte, factors like protein binding differences in complex matrices can still play a role.
Q2: My this compound signal is inconsistent across my sample batch. What should I investigate first?
When facing inconsistent internal standard signals, a systematic approach is crucial. Here is a logical workflow to begin your investigation:
References
Technical Support Center: Optimizing Solid-Phase Extraction of Rivastigmine from Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase extraction (SPE) of Rivastigmine from plasma samples. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the solid-phase extraction of Rivastigmine and offers targeted solutions.
Q1: My Rivastigmine recovery is low and inconsistent. What are the likely causes and how can I fix it?
A1: Low and variable recovery is a common issue in SPE. The first step is to determine where the analyte is being lost by analyzing fractions from each step of the process (load, wash, and elution).[1][2] Based on where you find the lost Rivastigmine, here are the potential causes and solutions:
-
Analyte Found in the Loading Fraction (Breakthrough): This indicates poor retention of Rivastigmine on the SPE sorbent.
-
Cause: Incorrect pH of the sample. Rivastigmine is a basic compound with a pKa of approximately 8.8.[3][4] For optimal retention on a reversed-phase sorbent (like C18 or a polymer-based sorbent such as Oasis HLB), the sample pH should be adjusted to be at least 2 pH units above the pKa to ensure it is in its neutral, less polar form.
-
Solution: Adjust the plasma sample pH to >10.5 with a suitable base like ammonium (B1175870) hydroxide (B78521) before loading.
-
Cause: The loading solvent is too strong. If the plasma sample is significantly diluted with an organic solvent, it can reduce the retention of Rivastigmine.
-
Solution: Minimize the use of organic solvents in the sample pretreatment. If dilution is necessary, use water or a weak buffer.[2]
-
Cause: The loading flow rate is too high. Insufficient contact time between Rivastigmine and the sorbent can lead to breakthrough.[5]
-
Solution: Decrease the flow rate during sample loading to approximately 1-2 mL/min.[5]
-
Cause: Sorbent bed is not properly conditioned or has dried out. This is particularly critical for silica-based sorbents.[6]
-
Solution: Ensure the cartridge is conditioned with methanol (B129727) (or acetonitrile) followed by water (or an appropriate buffer) and that the sorbent bed does not dry out before loading the sample.[7]
-
-
Analyte Found in the Wash Fraction: This suggests that the wash solvent is too strong and is prematurely eluting the Rivastigmine.
-
Cause: The organic content of the wash solvent is too high.
-
Solution: Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in your wash step. A wash with 5-10% methanol in water is a good starting point for removing polar interferences without affecting Rivastigmine recovery.
-
Cause: The pH of the wash solvent is too low. An acidic wash could protonate the Rivastigmine, making it more polar and prone to elution from a reversed-phase sorbent.
-
Solution: Maintain a basic pH in the wash solvent, similar to the loading conditions, to keep Rivastigmine in its neutral form.
-
-
Analyte Not Found in Load or Wash Fractions, but Elution Recovery is Still Low: This indicates strong retention on the sorbent with incomplete elution.
-
Cause: The elution solvent is too weak.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the proportion of organic solvent (e.g., from 80% to 95-100% methanol or acetonitrile). Adding a small percentage of an acid (e.g., 0.5-2% formic acid) to the elution solvent will protonate the Rivastigmine, disrupting its hydrophobic interaction with the sorbent and promoting elution.[8]
-
Cause: Insufficient volume of elution solvent.
-
Solution: Increase the volume of the elution solvent. Try eluting with two consecutive aliquots of solvent and analyze them separately to see if more of the analyte is recovered in the second elution.
-
Cause: Secondary interactions between Rivastigmine and the sorbent (e.g., interaction with residual silanol (B1196071) groups on silica-based C18).
-
Solution: Switch to a polymer-based sorbent like Oasis HLB, which is less prone to secondary interactions. Alternatively, ensure the elution solvent is strong enough and at the correct pH to disrupt all interactions.
-
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis after SPE. How can I reduce these?
A2: Matrix effects are often caused by co-eluting endogenous components from the plasma, such as phospholipids.
-
Solution 1: Optimize the Wash Step. A more rigorous wash step can remove more of the interfering matrix components. Try a wash solvent with a slightly higher organic content that does not elute Rivastigmine. For example, if you are using 5% methanol, try 10% or 15%. A "soak" step, where the wash solvent is left in the cartridge for a few minutes, can also improve the removal of interferences.[5]
-
Solution 2: Use a More Selective Sorbent. Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms can provide superior cleanup for basic drugs like Rivastigmine. A mixed-mode strong cation exchange (SCX) sorbent would strongly retain the protonated Rivastigmine while allowing neutral and acidic interferences to be washed away. Elution is then achieved with a basic organic solvent.
-
Solution 3: Modify the Elution Protocol. Use a more specific elution solvent that is less likely to elute matrix components. Stepwise elution with increasing concentrations of organic solvent can help to fractionate the eluate, potentially separating Rivastigmine from some interferences.
Q3: My back pressure is high when loading the plasma sample onto the SPE cartridge. What should I do?
A3: High back pressure is usually due to particulates in the sample clogging the cartridge frits.
-
Solution: Pretreat the plasma sample by centrifuging at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated proteins or other particulates.[9] Alternatively, the sample can be filtered through a 0.45 µm filter before loading.
Frequently Asked Questions (FAQs)
Q: What type of SPE sorbent is best for Rivastigmine?
A: For Rivastigmine, a basic compound with a LogP of ~2.3, both reversed-phase and mixed-mode cation exchange sorbents are suitable.[3][4]
-
Reversed-Phase Sorbents (e.g., C18, Oasis HLB): These are a good starting point. Polymer-based sorbents like Oasis HLB are often preferred for their stability across a wide pH range and reduced secondary interactions compared to silica-based C18.[10]
-
Mixed-Mode Sorbents (e.g., SCX): These offer higher selectivity by utilizing both hydrophobic and ion-exchange interactions. This can lead to cleaner extracts and reduced matrix effects.
Q: Should I use protein precipitation before SPE?
A: While some methods use protein precipitation as the primary extraction technique, combining it with SPE is generally not recommended as it can lead to cartridge clogging. A direct "dilute-and-load" approach after pH adjustment is typically preferred for SPE. If the plasma is particularly viscous or high in protein, a simple dilution with an aqueous buffer before loading is advisable.
Q: What are the key physicochemical properties of Rivastigmine to consider for SPE method development?
A: The most important properties are its pKa and LogP.
| Property | Value | Implication for SPE Method Development |
| pKa (Strongest Basic) | ~8.8 - 8.99[3][4] | Governs the ionization state of the molecule. To retain on reversed-phase, pH should be >10.8 (neutral form). To retain on cation exchange, pH should be <6.8 (protonated form). |
| LogP | ~2.3[3][4] | Indicates moderate hydrophobicity. This allows for good retention on reversed-phase sorbents. |
Q: Can I automate the SPE process for Rivastigmine?
A: Yes, the SPE protocol for Rivastigmine is highly amenable to automation using 96-well plate formats and robotic liquid handling systems. This can significantly improve throughput and reproducibility.
Experimental Protocols
Protocol 1: Reversed-Phase SPE using a Polymer-Based Sorbent (e.g., Oasis HLB)
This protocol is a robust starting point for achieving good recovery and sample cleanup.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% ammonium hydroxide in water.
-
Vortex to mix.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
-
Sorbent Conditioning:
-
Condition the SPE cartridge (e.g., 30 mg Oasis HLB) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 1-2 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute Rivastigmine with 1 mL of methanol containing 2% formic acid.
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for reversed-phase SPE of Rivastigmine from plasma.
Caption: Decision tree for troubleshooting low SPE recovery of Rivastigmine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. promochrom.com [promochrom.com]
- 6. specartridge.com [specartridge.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Troubleshooting low signal intensity for (S)-Rivastigmine-d4 in mass spec.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for (S)-Rivastigmine-d4 during mass spectrometry analysis.
Troubleshooting Guides
Low signal intensity of your internal standard, this compound, can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A stepwise guide to troubleshooting low signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of this compound?
A low signal for your deuterated internal standard can originate from several factors, including:
-
Incorrect Concentration: The working solution of this compound may be too dilute.
-
Degradation: Rivastigmine (B141) is susceptible to hydrolysis, and the deuterated standard is no exception. Improper storage or handling can lead to degradation.[1]
-
Ion Suppression: Components in the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[2][3]
-
Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned or the parameters for this compound may not be optimized.
-
Chromatographic Issues: Poor peak shape or a significant shift in retention time can lead to a decrease in signal intensity.
Q2: My this compound signal is low. Where should I start troubleshooting?
Begin by systematically evaluating your experimental workflow, as illustrated in the troubleshooting diagram above. Start with the simplest potential issues:
-
Verify Standard Concentration: Prepare a fresh dilution of your this compound stock solution and re-analyze.
-
Assess Standard Integrity: If possible, analyze a freshly prepared standard solution to rule out degradation of your working solution.
-
Review Sample Preparation: Ensure that the sample pH is appropriate and that an enzyme inhibitor, such as eserine hemisulfate, has been added to plasma samples to prevent enzymatic degradation of Rivastigmine.[1]
Q3: Can the location of the deuterium (B1214612) labels on Rivastigmine affect the signal?
Yes, the position of the deuterium labels is important. If the deuterium atoms are on positions that can be easily exchanged with protons from the solvent (a process called back-exchange), you may observe a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.[4] It is crucial to use a standard where the deuterium atoms are on stable, non-labile positions.
Q4: I'm observing a different retention time for this compound compared to the unlabeled Rivastigmine. Is this normal?
A slight shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon, often with the deuterated compound eluting slightly earlier in reversed-phase chromatography.[4] However, a significant shift can be problematic. If the analyte and the internal standard elute in regions with different matrix effects, this can lead to inaccurate quantification.[3][5]
Q5: How can I investigate and mitigate ion suppression?
Ion suppression is a common cause of low signal intensity.[2] To address this:
-
Post-Column Infusion: This experiment helps to identify regions in your chromatogram where ion suppression is occurring.
-
Improve Sample Cleanup: More effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components.[6][7]
-
Chromatographic Optimization: Adjusting the mobile phase gradient or using a different column can help to separate this compound from the interfering compounds.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.
Experimental Protocols & Data
Recommended LC-MS/MS Parameters for Rivastigmine Analysis
The following table summarizes typical starting parameters for the analysis of Rivastigmine and its deuterated internal standard. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., Betabasic-8, INERTSIL ODS)[6][7] |
| Mobile Phase | A: 0.05-0.1% Formic Acid in WaterB: Acetonitrile (B52724) or Methanol[7][8] |
| Gradient | Isocratic or gradient elution depending on sample complexity. A common isocratic mobile phase is a 50:50 mixture of aqueous formic acid and acetonitrile.[7][9] |
| Flow Rate | 0.2 - 0.7 mL/min[8][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions for Rivastigmine and Analogs
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Rivastigmine | 251.2 | 206.1, 86.2[6][10] |
| This compound | Typically +4 to +6 Da from Rivastigmine (e.g., 255.2 or 257.2) | Product ions will also be shifted by the corresponding mass of the deuterium labels. |
| Rivastigmine-d6 | 257.2 | Specific product ions will depend on the location of the d6 label. |
Note: The exact m/z values for this compound will depend on the specific deuterated standard used. Always confirm the mass of your standard.
Sample Preparation Protocol for Rivastigmine in Human Plasma
This is a general protocol and may require optimization.
-
Sample Thawing and Stabilization: Thaw plasma samples on ice. To prevent enzymatic degradation, add 1% by volume of a 10 mM eserine hemisulfate aqueous solution.[1]
-
Internal Standard Spiking: Add a known amount of this compound working solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the internal standard if not added in the previous step) to 1 volume of plasma. Vortex for 1-2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Injection: Inject an appropriate volume onto the LC-MS/MS system.
Diagram: Logical Relationship of Troubleshooting Steps
Caption: Factors contributing to low signal intensity in mass spectrometry analysis.
References
- 1. celerion.com [celerion.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Methods to minimize ion suppression in Rivastigmine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Rivastigmine (B141).
Troubleshooting Guides & FAQs
Q1: What is ion suppression and how does it affect Rivastigmine quantification?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, Rivastigmine, due to the presence of co-eluting components from the biological matrix (e.g., plasma, serum).[1][2] These interfering components, such as phospholipids (B1166683), proteins, and salts, compete with Rivastigmine for ionization in the mass spectrometer's ion source.[3][4] This competition leads to a decreased signal intensity for Rivastigmine, which can result in underestimation of its true concentration, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the primary causes of ion suppression in bioanalytical assays for Rivastigmine?
A2: The main culprits behind ion suppression in the bioanalysis of Rivastigmine are endogenous components from the biological sample that co-elute with the analyte.[4] Phospholipids, which are abundant in plasma and cell membranes, are a major contributor to ion suppression.[3][5] Other substances that can cause interference include salts, proteins, and metabolites.[3] The choice of sample preparation technique can significantly influence the extent of ion suppression; for instance, simple methods like protein precipitation may not adequately remove these interfering components.[3][5]
Q3: How can I minimize ion suppression during sample preparation for Rivastigmine analysis?
A3: Optimizing your sample preparation method is a critical step in reducing ion suppression. While protein precipitation (PPT) is a quick and easy method, it often leads to significant matrix effects because it doesn't completely remove phospholipids.[3][6] More effective techniques for producing cleaner sample extracts include:
-
Liquid-Liquid Extraction (LLE): This method separates Rivastigmine from interfering matrix components by partitioning it into an immiscible organic solvent. LLE generally provides cleaner extracts compared to PPT.[3][7]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other interferences, resulting in the cleanest extracts and minimal ion suppression.[1][3]
Q4: Can chromatographic conditions be optimized to reduce ion suppression?
A4: Yes, optimizing the chromatographic separation is a key strategy to minimize ion suppression. The goal is to achieve baseline separation between Rivastigmine and co-eluting matrix components.[1] This can be accomplished by:
-
Adjusting the Mobile Phase: Modifying the composition and pH of the mobile phase can alter the retention times of Rivastigmine and interfering compounds.[8]
-
Optimizing the Gradient: A well-designed gradient elution can improve the resolution between peaks.
-
Selecting the Appropriate Column: Using a column with a different stationary phase (e.g., C18, silica) can provide different selectivity and better separation.[8] For instance, one study found that a silica (B1680970) column provided excellent selectivity for Rivastigmine in plasma.[8]
Q5: How does the mass spectrometer's ion source design impact ion suppression for Rivastigmine?
A5: The design of the electrospray ionization (ESI) source can have a significant impact on the degree of ion suppression. Studies have shown that certain ion source geometries are more effective at minimizing the interference from phospholipids. For example, a Z-spray or a dual orthogonal ion source design has been demonstrated to provide a more efficient transfer of gas-phase ions and significantly reduce interference from phospholipids compared to angular or orthogonal spray designs.[5][9]
Q6: What is the role of an internal standard in mitigating ion suppression?
A6: The use of an internal standard (IS) is a crucial strategy to compensate for ion suppression.[1] A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative LC-MS/MS analysis.[3][10] A SIL-IS is structurally almost identical to Rivastigmine and will co-elute with it, experiencing the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even in the presence of matrix effects, as the ratio should remain constant.[10]
Quantitative Data Summary
Table 1: Impact of ESI Source Design on Phospholipid Interference in Rivastigmine Quantification
| Ion Source Design | Interference from Phospholipids (%) | Coefficient of Variation (%CV) for Standard Line Slopes |
| Angular Spray | 39.5 | 6.9 |
| Orthogonal Spray | 12.9 | 4.6 |
| Dual Orthogonal (Z-spray) | 0.4 | 2.0 |
Data sourced from a study evaluating the performance of three electrospray ionization source designs.[9]
Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of Rivastigmine from human plasma.
-
Sample Preparation: To 1 mL of plasma, add 20 µL of the internal standard solution and 20 µL of 1 M NaOH.
-
Extraction: Add 3 mL of an extraction solvent (e.g., a mixture of 1-butanol (B46404) and n-hexane, 2:98 v/v). Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Back-Extraction: Add 100 µL of 0.1% acetic acid to the organic extract. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Collect the aqueous layer and inject a portion into the LC-MS/MS system.
This protocol is adapted from a validated HPLC-UV method for Rivastigmine quantification.[8]
Method 2: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure for cleaning up plasma samples for Rivastigmine analysis.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute the plasma sample with an acidic solution (e.g., 2% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the Rivastigmine and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
This is a general protocol; specific conditions may need to be optimized for your particular application.[3]
Visualizations
Caption: Workflow for Rivastigmine quantification with different sample preparation methods.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of electrospray ion source platforms on matrix effect due to plasma phospholipids in the determination of rivastigmine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Technical Support Center: LC-MS/MS Analysis of Rivastigmine and Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS methods for the analysis of Rivastigmine (B141) and its major metabolite, NAP 226-90.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Rivastigmine and its metabolites in biological matrices.
1. Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatographic peaks for Rivastigmine and/or its metabolites are showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or hardware.
-
Secondary Interactions: Rivastigmine, being a basic compound, can exhibit secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a base-deactivated column (e.g., BDS C8, C18) or a column with end-capping.[1] Adding a silanol-blocking agent like triethylamine (B128534) to the mobile phase can also reduce tailing, although it was found to reduce the sharpness of the Rivastigmine peak in one study.[2]
-
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: For reversed-phase chromatography, maintaining the mobile phase pH about 2 units below the pKa of Rivastigmine will ensure it is in its protonated form, which can improve peak shape. An acidic mobile phase, such as one containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer at pH 4.5, is commonly used.[1][3][4]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to broad or split peaks.
-
Solution: Use a guard column and replace it regularly (e.g., after every 200 injections).[2] If the problem persists, wash the analytical column according to the manufacturer's instructions or replace it.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
-
2. Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: I am experiencing low sensitivity for Rivastigmine and its metabolite NAP 226-90. How can I improve the signal intensity?
-
Answer: Low sensitivity can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Inefficient Extraction: Poor recovery of the analytes from the biological matrix will result in a weak signal.
-
Solution: Optimize the sample preparation method. For liquid-liquid extraction (LLE), test different organic solvents. A mixture of 1-butanol/n-hexane (2:98 v/v) has been shown to provide good recovery for Rivastigmine.[2][5] For protein precipitation (PPT), ensure the precipitating solvent (e.g., acetonitrile (B52724) or methanol) is added in the correct ratio and that the mixture is adequately vortexed and centrifuged.[3][6] Solid-phase extraction (SPE) can also be a good option for cleaner extracts and potentially higher recovery.[7]
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to suppressed or enhanced signal.[8]
-
Solution:
-
Improve sample cleanup by using a more rigorous extraction method like SPE.
-
Optimize chromatographic separation to ensure the analytes elute in a region free from interfering matrix components.[8]
-
Use a different ionization source design. For instance, a dual orthogonal ion source (Z-spray) has been shown to minimize interference from phospholipids (B1166683) compared to angular or orthogonal spray designs.[9][10]
-
Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
-
-
-
Suboptimal Mass Spectrometer Parameters: Incorrect MS settings will lead to poor signal.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, cone voltage, source temperature, and gas flows (nebulizer, desolvation, and cone gas).[3] Perform tuning and compound optimization by infusing a standard solution of Rivastigmine and NAP 226-90 to determine the optimal precursor and product ions and collision energies for selected reaction monitoring (SRM).[3][11] Rivastigmine and NAP 226-90 are typically detected with higher intensity in the positive ion mode.[3]
-
-
Mobile Phase Composition: The mobile phase can affect ionization efficiency.
-
Solution: Ensure the mobile phase contains additives that promote ionization, such as 0.1% formic acid or ammonium acetate.
-
-
3. High Background Noise or Interferences
-
Question: I am observing high background noise and interfering peaks in my chromatograms. What could be the source and how can I reduce it?
-
Answer: High background noise and interferences can originate from the sample, the LC system, or the mass spectrometer.
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Freshly prepare the mobile phase and filter it before use.
-
-
Carryover: Residual analyte from a previous injection can appear as a peak in subsequent runs.
-
Solution: Optimize the injector wash procedure by using a strong solvent to clean the needle and injection port between samples.
-
-
Matrix Interferences: Endogenous components from the biological matrix can cause interfering peaks.
-
Solution: Improve the selectivity of the sample preparation method. LLE or SPE generally provide cleaner extracts than protein precipitation.[3] Also, optimizing the chromatographic gradient can help separate the analytes from interfering peaks.
-
-
Plasticizers and Other Contaminants: Leaching from plastic tubes, pipette tips, or solvent bottles can introduce contaminants.
-
Solution: Use high-quality polypropylene (B1209903) tubes and avoid storing solvents in plastic containers for extended periods.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the most suitable sample preparation technique for Rivastigmine and its metabolites in plasma?
-
A1: The choice of sample preparation technique depends on the required sensitivity, throughput, and available resources.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol (B129727).[3][6] However, it may result in less clean extracts and be more susceptible to matrix effects.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT.[3] Various solvent systems have been successfully used, including 1-butanol/n-hexane (2:98 v/v) and diethyl ether-dichloromethane (70:30, v/v).[2][5][13] A back-extraction step into a diluted acid can further improve selectivity.[2][5]
-
Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest extracts, minimizing matrix effects, but it is a more laborious and costly technique.[3][7]
-
-
Chromatography
-
Q2: What type of HPLC/UPLC column is recommended for the separation of Rivastigmine and NAP 226-90?
-
A2: Reversed-phase columns are most commonly used. C8 and C18 columns with particle sizes ranging from 1.7 µm to 5 µm are suitable.[1][3][14] For instance, an Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) or an InertSustain C18 (50 mm x 1.5 mm, 3.0 µm) have been successfully employed.[3][14] In some cases, a silica (B1680970) column has been used with a specific mobile phase composition to achieve unique selectivity.[2][15]
-
-
Q3: What are the typical mobile phase compositions for this analysis?
-
A3: A combination of an aqueous phase and an organic solvent is used.
-
Aqueous Phase: Typically contains an acidic modifier to improve peak shape and ionization efficiency. Common choices include 0.1% formic acid or an ammonium acetate/formate buffer at a pH around 3-4.5.[1][3]
-
Organic Phase: Acetonitrile is a common choice due to its lower UV cutoff and good elution strength.[2][3] Methanol can also be used.[16]
-
Elution: Both isocratic and gradient elution can be used. Gradient elution is often preferred for better separation of the analytes from matrix components and for a shorter run time.[3]
-
-
Mass Spectrometry
-
Q4: What are the recommended mass spectrometric conditions for the detection of Rivastigmine and NAP 226-90?
-
A4:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used as it provides a more intense signal for [M+H]+ ions of both Rivastigmine and NAP 226-90.[3] Atmospheric pressure chemical ionization (APCI) has also been reported.[17]
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for its high selectivity and sensitivity.[3][11]
-
MRM Transitions: The most common precursor to product ion transitions are:
-
-
Quantitative Data Summary
Table 1: Sample Preparation Parameters and Recovery
| Parameter | Method 1: Protein Precipitation[3] | Method 2: Liquid-Liquid Extraction[2][5] | Method 3: Solid-Phase Extraction[7] |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Procedure | Acetonitrile precipitation | 1-butanol/n-hexane (2:98 v/v) extraction under alkaline conditions, followed by back-extraction into diluted acetic acid | SPE |
| Recovery (Rivastigmine) | 101.2% - 107.4%[11] | 90.8%[2][5] | 86.28%[7] |
| Recovery (NAP 226-90) | 91.9% - 109.8%[11] | Not Reported | Not Reported |
Table 2: Chromatographic Conditions
| Parameter | Method 1[3] | Method 2[14] | Method 3[1] |
| Column | InertSustain C18 (50 x 1.5 mm, 3.0 µm) | Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) | Hyperclone 5 µm BDS C8 (250 x 4.6 mm) |
| Mobile Phase A | 0.1% aqueous formic acid | Ammonium phosphate (B84403) buffer | pH 4.5 phosphate buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient | 65:35 (A:B) v/v | 72.5:27.5 (A:B) |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | 0.8 mL/min |
| Column Temperature | 20°C | 30°C | 40°C |
| Injection Volume | 10 µL | 10 µL | 40 µL |
Table 3: Mass Spectrometric Parameters
| Parameter | Rivastigmine[3] | NAP 226-90[3] |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 251.0 | 166.0 |
| Product Ion (m/z) | 206.0 | 121.0 |
| Cone Voltage | 25 V | 25 V |
| Collision Energy | 15 eV | 15 eV |
Detailed Experimental Protocol
This protocol provides a general methodology for the simultaneous determination of Rivastigmine and its metabolite NAP 226-90 in plasma.
1. Materials and Reagents
-
Rivastigmine and NAP 226-90 reference standards
-
Stable isotope-labeled internal standard (e.g., Rivastigmine-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of Rivastigmine, NAP 226-90, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 v/v 0.1% formic acid:acetonitrile).[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: InertSustain C18 (50 x 1.5 mm, 3.0 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Rivastigmine: m/z 251.0 → 206.0
-
NAP 226-90: m/z 166.0 → 121.0
-
Internal Standard (e.g., Rivastigmine-d6): m/z 257.0 → 212.0
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
5. Data Analysis
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x or 1/x²) linear regression.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Rivastigmine.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. japsonline.com [japsonline.com]
- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive assay for the quantitative analysis of rivastigmine and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of electrospray ion source platforms on matrix effect due to plasma phospholipids in the determination of rivastigmine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jpionline.org [jpionline.org]
- 15. brieflands.com [brieflands.com]
- 16. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 17. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges when using deuterated standards in bioanalysis.
Welcome to the technical support center for the use of deuterated internal standards in bioanalytical applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Workflow: Inaccurate Quantitative Results
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Poor Peak Shape
Question: Why am I observing poor peak shapes (fronting, tailing, or splitting) for my analyte and/or deuterated internal standard?
Answer: Poor peak shape can be caused by several factors related to the column, mobile phase, or injection solvent.[2]
-
Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column, often due to the dissolution of silica (B1680970) at a mobile phase pH greater than 7, can also be a cause.[2]
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[2] Secondary interactions between the analyte and the stationary phase can also lead to tailing.[2]
-
Extra-Column Effects: Problems with tubing, fittings, or the detector cell can contribute to peak tailing.[2]
Issue 3: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and replacement with hydrogen from the surrounding environment.[3]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[3][4]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[3][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[3]
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[3]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[3] This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][3]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange. The rate of exchange is often slowest around pH 2.5-3.[6][7]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[6]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the chromatographic shift or deuterium isotope effect.[4] It is caused by the slight differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can affect the molecule's hydrophobicity and interaction with the stationary phase.[4] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[4] A significant chromatographic shift can compromise analytical accuracy if it leads to differential matrix effects.[4]
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[3][4]
-
Column Selection: The degree of separation can be column-dependent. Evaluating different columns may resolve the issue.[2]
-
Alternative Internal Standard: If chromatographic modifications are not successful, consider using a ¹³C-labeled standard, which is less prone to chromatographic shifts.[2]
Q4: How do I verify the purity of my deuterated internal standard?
A4: The isotopic and chemical purity of your deuterated standard is crucial for accurate results.
-
Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[1]
-
Analytical Verification: You can independently verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
Q5: Do deuterated internal standards always correct for matrix effects?
A5: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always do so perfectly.[8][9] If the analyte and the internal standard do not co-elute completely, they can be affected differently by ion suppression or enhancement in the matrix, leading to what is known as "differential matrix effects".[1][3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[1] It is important to experimentally verify the extent of matrix effects during method validation.[10]
Data Presentation
Table 1: Impact of Chromatographic Shift on Matrix Effect
| Condition | Analyte Peak Area (in matrix) | IS Peak Area (in matrix) | Analyte/IS Ratio | % Matrix Effect (Analyte) | % Matrix Effect (IS) |
| Co-elution | 85,000 | 90,000 | 0.94 | -15% | -10% |
| Partial Separation | 75,000 | 95,000 | 0.79 | -25% | -5% |
This table presents hypothetical data to illustrate how a lack of co-elution can lead to differential matrix effects, impacting the accuracy of the analyte/IS ratio.
Table 2: Stability of a Deuterated Internal Standard Under Various Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Biological Matrix | 24 | 25 | 7.4 | 15% | Yes |
| Biological Matrix | 24 | 4 | 7.4 | 2% | No |
| Reconstitution Solvent | 24 | 25 | 8.0 | 25% | Yes |
| Reconstitution Solvent | 24 | 4 | 4.0 | <1% | No |
This table summarizes hypothetical data from a stability experiment, indicating that the internal standard is unstable at room temperature, particularly in a slightly basic reconstitution solvent.[6] Lowering the temperature and acidifying the solvent significantly reduces isotopic exchange.[6]
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange (Back-Exchange)
Objective: To determine if the deuterated internal standard is stable under the specific analytical conditions.
Methodology:
-
Prepare Samples:
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).[1]
-
Sample Processing: Process the samples using your established extraction procedure.[1]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[1] A significant increase indicates H/D back-exchange.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.[10]
-
Set 2 (Post-extraction Spike): Extract a blank matrix first, and then spike the analyte and internal standard into the extracted matrix.[10]
-
Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.[10]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
Decision Pathway for Internal Standard Selection
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Correcting for Isotopic Crosstalk with (S)-Rivastigmine-d4: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic crosstalk when using (S)-Rivastigmine-d4 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, or isotopic interference, occurs when the mass spectral signal of an analyte (unlabeled Rivastigmine) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This phenomenon arises from two main sources:
-
Natural Isotopic Abundance: Elements in the Rivastigmine molecule (carbon, hydrogen, nitrogen, oxygen) have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). These contribute to small signals at masses higher than the monoisotopic mass (M+1, M+2, etc.). The M+4 peak of unlabeled Rivastigmine can potentially interfere with the signal of the this compound internal standard.
-
Isotopic Purity of the Internal Standard: The synthesis of deuterated standards like this compound is never 100% complete. This results in the presence of small amounts of lesser-deuterated (d3, d2, d1) and non-deuterated (d0) forms of Rivastigmine within the internal standard material. The d0 impurity will contribute to the signal of the native analyte.
This overlap can lead to inaccurate quantification, particularly at the lower and upper limits of quantification, resulting in non-linear calibration curves and biased concentration measurements.[1]
Q2: How can I assess if isotopic crosstalk is impacting my assay?
A2: Two simple experiments can help you determine the extent of isotopic crosstalk in your method:
-
Analyte Contribution to IS: Prepare and inject a high concentration of unlabeled Rivastigmine standard (without any this compound). Monitor the mass transition for this compound. Any signal detected in the internal standard's channel indicates crosstalk from the analyte.
-
IS Contribution to Analyte: Prepare and inject a solution of your this compound internal standard at the working concentration. Monitor the mass transition for unlabeled Rivastigmine. Any signal detected in the analyte's channel is indicative of the d0 impurity in your internal standard.
Q3: What are the primary strategies to minimize or correct for isotopic crosstalk?
A3: There are three main approaches to address isotopic crosstalk:
-
Chromatographic Separation: While often challenging with co-eluting stable isotope-labeled internal standards, optimizing your chromatography to achieve even a slight separation between the analyte and the internal standard can sometimes help mitigate interference. However, this is often not feasible or desirable as co-elution is generally preferred to compensate for matrix effects.[2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between ions with very small mass differences, potentially resolving the analyte's isotopic peaks from the internal standard's signal.
-
Mathematical Correction: This is the most common and practical approach. It involves experimentally determining the degree of crosstalk and applying a correction factor to the measured peak areas during data processing.
Troubleshooting Guide: Isotopic Crosstalk Correction
This guide provides a step-by-step approach to mathematically correct for isotopic crosstalk between Rivastigmine and this compound.
Step 1: Characterize the Isotopic Contributions
The first step is to experimentally determine the percentage of signal contribution from the analyte to the internal standard channel and from the internal standard to the analyte channel.
Experimental Protocol: Determination of Crosstalk Percentages
-
Preparation of Solutions:
-
Analyte Solution: Prepare a high-concentration stock solution of unlabeled Rivastigmine in an appropriate solvent (e.g., methanol). From this, prepare a working solution at a concentration representing the upper limit of quantification (ULOQ).
-
Internal Standard Solution: Prepare a solution of this compound at the working concentration used in your assay.
-
-
LC-MS/MS Analysis:
-
Inject the Analyte Solution and measure the peak area in both the analyte's MRM (Multiple Reaction Monitoring) channel (Area_Analyte_in_Analyte_Channel) and the internal standard's MRM channel (Area_IS_Channel_from_Analyte).
-
Inject the Internal Standard Solution and measure the peak area in both the internal standard's MRM channel (Area_IS_in_IS_Channel) and the analyte's MRM channel (Area_Analyte_Channel_from_IS).
-
Inject a Blank Solution (solvent only) to determine the background noise in both channels.
-
-
Calculation of Crosstalk Percentages:
-
Analyte to IS Crosstalk (%Crosstalk_A_to_IS):
-
IS to Analyte Crosstalk (%Crosstalk_IS_to_A):
-
Data Presentation: Crosstalk Characterization
| Contribution Source | Description | Typical Expected Value |
| Analyte to IS Crosstalk | The percentage of the unlabeled analyte signal that is detected in the internal standard's mass channel. This is primarily due to the natural isotopic abundance of elements in Rivastigmine. | < 1% |
| IS to Analyte Crosstalk | The percentage of the internal standard signal that is detected in the analyte's mass channel. This is due to the presence of non-deuterated (d0) Rivastigmine in the this compound standard. | Dependent on the isotopic purity of the standard (e.g., a 99% pure standard may have up to 1% d0 impurity). |
Step 2: Apply the Mathematical Correction
Once the crosstalk percentages are determined, you can apply a correction to your experimental data. The following equations can be used to calculate the true peak areas of the analyte and the internal standard.
Correction Equations:
Corrected_Analyte_Area = Measured_Analyte_Area - (Measured_IS_Area * (%Crosstalk_IS_to_A / 100))
Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * (%Crosstalk_A_to_IS / 100))
Experimental Protocol: Applying the Correction to a Calibration Curve
-
Prepare Calibration Standards: Prepare your calibration standards containing known concentrations of unlabeled Rivastigmine and a constant concentration of this compound.
-
Acquire Data: Analyze the calibration standards using your LC-MS/MS method and record the peak areas for both the analyte and the internal standard in their respective MRM channels.
-
Process Data: For each calibration level, use the correction equations above to calculate the Corrected_Analyte_Area and Corrected_IS_Area.
-
Construct Calibration Curve: Create your calibration curve by plotting the ratio of Corrected_Analyte_Area / Corrected_IS_Area against the known concentration of Rivastigmine.
Data Presentation: Example of Crosstalk Correction on a Calibration Standard
Assumed Crosstalk Values for this Example:
-
%Crosstalk_A_to_IS = 0.5%
-
%Crosstalk_IS_to_A = 1.0%
| Calibration Level | Measured Analyte Area | Measured IS Area | Corrected Analyte Area | Corrected IS Area | Corrected Area Ratio |
| LLOQ (1 ng/mL) | 10,000 | 1,000,000 | 0 | 999,950 | 0.000 |
| ULOQ (1000 ng/mL) | 10,000,000 | 1,000,000 | 9,990,000 | 950,000 | 10.516 |
Note: The corrected analyte area at the LLOQ in this example becomes zero after correction, highlighting the importance of this procedure at low concentrations.
Visualizing the Concepts
Isotopic Crosstalk Signaling Pathway
A diagram illustrating the sources of isotopic crosstalk between unlabeled Rivastigmine and this compound.
Experimental Workflow for Crosstalk Correction
A workflow diagram outlining the key steps for the mathematical correction of isotopic crosstalk.
By following these guidelines and protocols, researchers can effectively identify, quantify, and correct for isotopic crosstalk, ensuring the accuracy and reliability of their bioanalytical data when using this compound as an internal standard.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Rivastigmine Assay: The Gold Standard (S)-Rivastigmine-d4 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rivastigmine (B141) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A robust and validated bioanalytical method is the cornerstone of reliable data. The choice of an appropriate internal standard (IS) is a critical factor in the development of such a method, directly impacting its accuracy and precision. This guide provides an objective comparison of the bioanalytical method validation of a rivastigmine assay using a deuterated internal standard, (S)-Rivastigmine-d4, against commonly used alternative internal standards. The information presented is supported by a compilation of experimental data from various studies.
The Ideal Internal Standard: Why this compound Stands Out
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] The fundamental principle is that a SIL-IS behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for variability in the analytical process.[2] This near-perfect mimicry ensures high accuracy and precision in the quantification of rivastigmine.
Comparison of Validation Parameters
The following tables summarize the quantitative data from various studies on the bioanalytical method validation of rivastigmine using a deuterated internal standard (represented as a proxy for this compound) and other alternative internal standards.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Deuterated Rivastigmine (Proxy) | LC-MS/MS | 0.2 - 20.0 | 0.2 | [3] |
| Donepezil | HPLC-UV | 0.5 - 16 | 0.5 | [4] |
| Escitalopram | LC-MS/MS | 0.05 - 15 | 0.05 | [5] |
| Antipyrine | HPLC-MS/MS | Not Specified | 0.1 (Plasma) | [6] |
| Zolpidem | LC-MS/MS | 0.2 - 20.0 | 0.2 | [3] |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Deuterated Rivastigmine (Proxy) | LQC, MQC, HQC | Within ±10.0% | < 10.0% | [3] |
| Donepezil | LQC, MQC, HQC | -7.0 to 2.4% (Intra-day) | 2.6 to 6.4% (Intra-day) | [4] |
| -5.6 to 2.8% (Inter-day) | 3.2 to 9.1% (Inter-day) | [4] | ||
| Escitalopram | LQC, MQC, HQC | Not Specified | Not Specified | [5] |
| Antipyrine | Not Specified | Not Specified | < 15% | [7] |
| Zolpidem | LQC, MQC, HQC | Within ±10.0% | < 10.0% | [3] |
Table 3: Recovery and Matrix Effect
| Internal Standard | Recovery (%) | Matrix Effect | Reference |
| Deuterated Rivastigmine (Proxy) | 86.28 (Analyte) | Compensated by IS | [3] |
| Donepezil | 90.8 (Analyte), 95.7 (IS) | Not explicitly reported | [4] |
| Escitalopram | Not Specified | Not explicitly reported | [5] |
| Antipyrine | > 60% | Not explicitly reported | [7] |
| Zolpidem | 86.28 (Analyte), 87.57 (IS) | Not explicitly reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of rivastigmine.
Protocol 1: Liquid-Liquid Extraction (LLE) for Rivastigmine in Human Plasma[4]
-
Sample Preparation:
-
To 1 mL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., Donepezil).
-
Add 20 µL of 1 M NaOH.
-
Add 3 mL of the extraction solvent (1-butanol/n-hexane, 2:98 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Back-Extraction:
-
Transfer the upper organic layer to a clean tube.
-
Add 150 µL of 0.1 M acetic acid.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the lower aqueous layer to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Rivastigmine in Human Plasma[3]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (e.g., Zolpidem).
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
-
Elution:
-
Elute rivastigmine and the internal standard with a strong organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Bioanalytical Workflow for Rivastigmine Quantification.
Comparison of Internal Standard Types.
Discussion and Conclusion
The use of a deuterated internal standard like this compound offers significant advantages in the bioanalytical method validation of rivastigmine assays. The near-identical physicochemical properties to the analyte lead to better correction for extraction variability and matrix effects, resulting in superior accuracy and precision.[2] While alternative internal standards such as donepezil, escitalopram, and zolpidem have been successfully used in validated methods, they may not perfectly mimic the behavior of rivastigmine during the analytical process. This can potentially lead to less reliable data, especially in complex biological matrices where matrix effects can be pronounced.
However, the use of deuterated standards is not without potential challenges. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation from the analyte, which could result in differential matrix effects.[2] Additionally, the cost of synthesis for deuterated compounds is generally higher.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Rivastigmine Assays: A Comparative Guide to Internal Standard Selection
A critical evaluation of analytical methodologies for the quantification of Rivastigmine (B141), focusing on the impact of different internal standards on assay performance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data to inform the selection of the most appropriate internal standard for their specific bioanalytical needs.
The accurate quantification of Rivastigmine, a key therapeutic agent for Alzheimer's disease, is paramount in pharmacokinetic and bioequivalence studies. The choice of an internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically utilizing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and ionization response. This guide presents a cross-validation of published Rivastigmine assays, comparing the performance of various internal standards based on reported experimental data.
Comparative Analysis of Assay Performance
The selection of an internal standard significantly influences the accuracy, precision, and sensitivity of a Rivastigmine assay. The following tables summarize the quantitative performance of different assays, categorized by the internal standard used.
Table 1: Performance of Rivastigmine Assays with Various Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Precision (% RSD) | Accuracy/Recovery (%) | LLOQ (ng/mL) |
| Donepezil | HPLC-UV[1] | Human Plasma | 0.5 - 16 | Intra-day: 2.6 - 6.4, Inter-day: 3.2 - 9.1 | Mean Absolute Recovery: 90.8 (Rivastigmine), 95.7 (IS) | 0.5[1] |
| Zolpidem | LC-MS/MS[2][3] | Human Plasma | 0.2 - 20.0 | Intra-run and Inter-run: < 10.0 | Overall Recovery: 86.28 (Rivastigmine), 87.57 (IS) | 0.2[2][3] |
| Pyridostigmine | HPLC[2][4][5] | Rat Urine | 50 - 5000 | - | - | 50 |
| Escitalopram | LC/MS/MS[6] | Human Plasma | - | - | - | - |
| RIS (Internal Standard) | HPLC-UV[7] | Rat Plasma & Brain | 75 - 3000 | System Suitability (% CV): 2.4 (Area Ratio), 0.21 (Retention Time) | Recovery: 96.73 - 109.81 (Plasma), 93.42 - 108.39 (Brain) | 75[7] |
| Rivastigmine-d4 | HPLC-MS/MS[8] | Rat Plasma | 1 - 100 | Within-run: 4.34 - 11.27, Between-run: 1.66 - 7.56 | Within-run: 101.1 - 107.8, Between-run: 103.2 - 114.9 | 1[8] |
| PKF214-976-AE-1 | HPLC/MS/MS[9] | Human EDTA Plasma | 0.25 - 50 | - | - | 0.25 |
| Labeled IS | LC-MS-MS[10] | Human Plasma | 0.200 - 30.0 | Intra- and inter-day suitable | Intra- and inter-day suitable | 0.200 |
Data compiled from multiple sources as cited. Dashes indicate data not specified in the cited abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for Rivastigmine quantification using different internal standards.
Method 1: HPLC-UV with Donepezil as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, 20 µL of Donepezil (IS), 20 µL of 1 M NaOH, and 3 mL of 1-butanol/n-hexane (2:98 v/v) were added. This was followed by back-extraction into diluted acetic acid.
-
Chromatography: A Silica column (250 mm × 4.6 mm, 5 μm) was used with an isocratic mobile phase of acetonitrile (B52724) and 50 mM sodium dihydrogen phosphate (B84403) (17:83 v/v), adjusted to pH 3.1. The flow rate was 1.3 mL/min at 50°C.
-
Detection: Spectrophotometric detection was employed.
Method 2: LC-MS/MS with Zolpidem as Internal Standard[2][3]
-
Sample Preparation: Solid-phase extraction from human plasma.
-
Chromatography: A Betabasic-8 column was used with a simple isocratic chromatographic condition.
-
Detection: Mass spectrometry with detection of the mass transition ion-pairs m/z 251.20 → 206.10, 86.20 for Rivastigmine and m/z 308.10 → 235.10 for Zolpidem.
Method 3: HPLC with Pyridostigmine as Internal Standard[2][4][5]
-
Sample Preparation: Liquid-liquid extraction from rat urine using tertiary methyl butyl ether.
-
Chromatography: A Kromasil KR-100 column with a mobile phase of 20 mm ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and acetonitrile (65:35, v/v) at a flow rate of 1 mL/min.
Method 4: LC/MS/MS with Escitalopram as Internal Standard[6]
-
Sample Preparation: Liquid-liquid extraction from human plasma samples using diethyl ether-dichloromethane (70:30, v/v).
-
Chromatography: A reversed-phase C18 INERTSIL ODS column with a mobile phase of 0.05% aqueous formic acid and acetonitrile (50:50, v/v).
-
Detection: Multiple reaction monitoring (MRM) in positive mode electrospray ionization.
Method 5: HPLC-UV with RIS as Internal Standard[7]
-
Sample Preparation: Protein precipitation with ice-cold methanol (B129727) containing the internal standard.
-
Chromatography: A Hyperclone 5 μm BDS C8 130 Å LC column (250 × 4.6 mm) with a mobile phase of pH 4.5 phosphate buffer and acetonitrile (72.5:27.5) at a flow rate of 0.8 mL/minute and a column temperature of 40°C.
-
Detection: UV detection at 215 nm.
Method 6: HPLC-MS/MS with Rivastigmine-d4 as Internal Standard[8]
-
Sample Preparation: Protein precipitation from rat plasma.
-
Chromatography and Detection: High-performance liquid chromatography and tandem mass spectrometry. Further details on the specific column and mobile phase were not available in the provided abstract.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for different Rivastigmine assays.
Caption: Liquid-Liquid Extraction Workflow for Rivastigmine Analysis.
Caption: Solid-Phase Extraction Workflow for Rivastigmine Analysis.
Caption: Protein Precipitation Workflow for Rivastigmine Analysis.
References
- 1. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjet.net [irjet.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method for quantification of rivastigmine in rat urine and identification of a novel metabolite in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. akjournals.com [akjournals.com]
- 9. A simple and sensitive assay for the quantitative analysis of rivastigmine and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Rivastigmine-d4 and Other Labeled Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Rivastigmine-d4 with other stable isotope-labeled standards, such as those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹³N), for use in quantitative analytical methods. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical assays, particularly in regulated environments. This document outlines the performance characteristics of different labeling strategies, supported by established principles and experimental data from analogous compounds, to inform the selection of the most suitable standard for your research needs.
Introduction to Stable Isotope Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] An ideal SIL internal standard is chemically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1] Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are the most commonly used stable isotopes for labeling internal standards.[2]
This compound is a deuterated form of Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. While readily available and cost-effective, deuterium-labeled standards can present certain analytical challenges compared to standards labeled with heavier isotopes like ¹³C or ¹⁵N.
Performance Comparison: this compound vs. ¹³C/¹⁵N-Labeled Standards
Table 1: Comparison of Key Performance Parameters for Labeled Internal Standards
| Performance Parameter | This compound (Deuterium Labeled) | ¹³C/¹⁵N-Labeled Rivastigmine | Rationale & Implications for Rivastigmine Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[1][3] | Typically co-elutes perfectly with the unlabeled analyte.[1][2] | Perfect co-elution, as seen with ¹³C/¹⁵N labels, provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to improved accuracy and precision.[3] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH). While the d4 label in this compound is on a generally stable position, the potential for exchange under certain analytical conditions cannot be entirely ruled out. | ¹³C and ¹⁵N isotopes are integrated into the carbon or nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange.[1][4] | The high stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the entire analytical workflow, from sample storage to final analysis. |
| Accuracy & Precision | The potential for chromatographic shifts and isotopic instability can lead to reduced accuracy and precision. In some cases, this has been shown to introduce significant quantitative errors.[3] | The identical physicochemical properties to the analyte lead to more reliable and reproducible quantification with higher accuracy and precision.[1] | For high-stakes analyses, such as in clinical trials or for regulatory submissions, the superior accuracy and precision offered by ¹³C or ¹⁵N-labeled standards are highly desirable. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Typically more complex and expensive to synthesize due to the higher cost of the labeled starting materials.[4] | The choice may be influenced by budget and the stage of the research or drug development process. For early-stage discovery, a deuterated standard may be sufficient, while for later-stage development, the investment in a ¹³C or ¹⁵N standard may be justified. |
Experimental Protocols
A robust and validated analytical method is crucial for the accurate quantification of Rivastigmine in biological matrices. Below is a representative experimental protocol for the analysis of Rivastigmine using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Rivastigmine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Rivastigmine reference standard
-
This compound or ¹³C/¹⁵N-labeled Rivastigmine internal standard (IS)
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank human plasma
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing a known concentration of the labeled Rivastigmine).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Rivastigmine from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rivastigmine: e.g., m/z 251.2 → 206.1
-
This compound: e.g., m/z 255.2 → 206.1
-
¹³C/¹⁵N-Labeled Rivastigmine: The specific transition will depend on the number and position of the labels.
-
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Rivastigmine.
Visualizations
Rivastigmine Signaling Pathway
Rivastigmine is a cholinesterase inhibitor that increases the levels of acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[5] The following diagram illustrates its primary mechanism of action.
Experimental Workflow for Rivastigmine Quantification
The following diagram outlines the general workflow for the quantitative analysis of Rivastigmine in a biological sample using a labeled internal standard.
Logical Relationship: Choice of Labeled Standard
The selection of a labeled internal standard involves a trade-off between performance and cost. This diagram illustrates the decision-making factors.
Conclusion
For the quantitative analysis of (S)-Rivastigmine, the choice of the internal standard is a critical decision that impacts the quality and reliability of the data. While this compound offers a cost-effective option, the potential for chromatographic shifts and isotopic instability should be carefully evaluated during method development and validation. For applications demanding the highest level of accuracy and precision, such as pivotal clinical studies or when dealing with complex matrices, ¹³C or ¹⁵N-labeled Rivastigmine standards are the superior choice. Their identical chromatographic behavior and enhanced isotopic stability minimize analytical variability and provide greater confidence in the final results. The selection of the most appropriate labeled standard will ultimately depend on the specific requirements of the analytical method, the stage of drug development, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Rivastigmine Assay: A Comparative Guide Utilizing (S)-Rivastigmine-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rivastigmine (B141), a key therapeutic agent for Alzheimer's disease, is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative analysis of various analytical methods for determining rivastigmine concentrations in biological matrices, with a focus on establishing linearity and defining the analytical range using (S)-Rivastigmine-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the assay.
Comparative Analysis of Analytical Methods
Several analytical techniques have been validated for the quantification of rivastigmine. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and selectivity.
Below is a summary of the performance characteristics of different published methods for rivastigmine quantification.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| HPLC-MS/MS | This compound | 1–100 ng/mL | > 0.99 | Rat Plasma | [1] |
| LC-MS/MS | Zolpidem | 0.2–20.0 ng/mL | ≥ 0.9988 | Human Plasma | [2] |
| LC-MS/MS | Labeled Internal Standards | 0.200–30.0 ng/mL | Not Specified | Human Plasma | |
| HPLC-UV | Donepezil | 0.5–16 ng/mL | > 0.999 | Human Plasma | |
| UPLC-UV | Not Specified | 12.5–75 µg/mL | 0.9996 | Pharmaceutical Dosage Form | [3] |
| RP-HPLC-UV | Not Specified | 10–100 µg/mL | Not Specified | Pharmaceutical Dosage Form | [4] |
| HPLC-Fluorescence | Venlafaxine | 10–1000 ng/mL | > 0.99 | Rat Plasma and Brain | [5] |
As evidenced in the table, the HPLC-MS/MS method utilizing this compound as an internal standard offers a wide linear range suitable for pharmacokinetic studies in preclinical models.[1] While other methods demonstrate adequate linearity, the use of a deuterated internal standard in LC-MS/MS analysis is the most robust approach for bioanalytical assays.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for the highlighted HPLC-MS/MS method using this compound.
Protocol 1: Rivastigmine Quantification in Rat Plasma by HPLC-MS/MS
This protocol is based on the methodology described for the simultaneous determination of rivastigmine and its metabolite in rat plasma.[1]
1. Materials and Reagents:
-
Rivastigmine tartrate (purity ≥ 98%)
-
This compound (isotopically labeled internal standard, purity ≥ 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (99%)
-
Ultrapure water
-
Rat plasma (with anticoagulant)
2. Preparation of Stock and Working Solutions:
-
Rivastigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve rivastigmine tartrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rivastigmine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 100 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rivastigmine: m/z 251.2 → 206.1
-
This compound: m/z 255.2 → 210.1
-
5. Linearity and Range Establishment:
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of rivastigmine.
-
Analyze the calibration standards using the described HPLC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of rivastigmine to this compound against the nominal concentration of rivastigmine.
-
The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99. The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and analytical range of the rivastigmine assay.
Caption: Workflow for Linearity and Range Determination.
Conclusion
This guide provides a comparative overview of analytical methods for rivastigmine quantification, highlighting the advantages of using this compound as an internal standard in LC-MS/MS assays. The detailed experimental protocol and workflow diagram serve as valuable resources for researchers and scientists in establishing a robust and reliable method for the bioanalysis of rivastigmine. The selection of an appropriate, validated method is critical for generating high-quality data in drug development and clinical research.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. tsijournals.com [tsijournals.com]
- 5. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Bioanalysis: A Comparative Guide to Internal Standards for Rivastigmine Quantification
In the development of robust bioanalytical methods, ensuring the precision and accuracy of drug quantification is paramount. For researchers and drug development professionals working with Rivastigmine (B141), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comparative assessment of inter-day and intra-day precision for Rivastigmine quantification, with a focus on the use of its deuterated analogue, (S)-Rivastigmine-d4, alongside other commonly employed internal standards.
Data Summary: Inter-day and Intra-day Precision
The following tables summarize the precision of various analytical methods for Rivastigmine quantification. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Table 1: Precision Data for Rivastigmine Quantification using this compound as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | ≤14.60 | 7.53 |
| Low QC | 11.27 | 7.56 |
| Medium QC | 4.34 | 1.66 |
| High QC | 10.78 | 1.66 |
Data compiled from a study utilizing HPLC-MS/MS for the simultaneous measurement of Rivastigmine and its metabolite in rat plasma.[1]
Table 2: Precision Data for Rivastigmine Quantification using Alternative Internal Standards
| Internal Standard | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Analytical Method |
| Donepezil | 0.5 - 16 | 2.6 - 6.4 | 3.2 - 9.1 | HPLC[2][3] |
| Zolpidem | 0.2 - 20 | Within 10.0 | Within 10.0 | LC-MS/MS[4] |
| Pyridostigmine | 50 - 5000 | Not Specified | Not Specified | HPLC[5] |
| Escitalopram | 0.05 - 15 | Not Specified | Not Specified | LC/MS/MS[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for Rivastigmine quantification.
Protocol 1: HPLC-MS/MS with this compound Internal Standard [1]
-
Sample Preparation: Protein precipitation.
-
Liquid Chromatography: HPLC system with a gradient mobile phase consisting of 0.1% aqueous formic acid and acetonitrile.
-
Mass Spectrometry: Electrospray ionization in positive mode with multiple reaction monitoring (MRM). The MS/MS transitions monitored were m/z 251.0 → m/z 206.0 for Rivastigmine and m/z 255.0 → m/z 206.0 for Rivastigmine-d4.[1]
-
Quantification: Calibration curves were generated over a specified concentration range.
Protocol 2: HPLC with Donepezil Internal Standard [2][3]
-
Sample Preparation: Not specified in detail in the provided search results.
-
Liquid Chromatography: HPLC with a C18 column and a mobile phase of 0.1% acetic acid and acetonitrile.
-
Detection: UV detection.
-
Quantification: Calibration curves were linear over the concentration range of 0.5–16 ng/mL.[2][3]
Protocol 3: LC-MS/MS with Zolpidem Internal Standard [4]
-
Sample Preparation: Solid-phase extraction.[4]
-
Liquid Chromatography: Isocratic chromatographic conditions on a Betabasic-8 column.[4]
-
Mass Spectrometry: Detection with mass spectrometry. The mass transition ion-pair was m/z 251.20-->206.10, 86.20 for Rivastigmine and m/z 308.10-->235.10 for Zolpidem.[4]
-
Quantification: The method was validated for a linear range of 0.2-20.0 ng/mL.[4]
Visualizing the Workflow and Mechanism
Experimental Workflow for Rivastigmine Quantification
The following diagram illustrates a typical workflow for the bioanalysis of Rivastigmine in plasma samples.
References
- 1. akjournals.com [akjournals.com]
- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC method for quantification of rivastigmine in rat urine and identification of a novel metabolite in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Bioanalysis of Rivastigmine
A comprehensive performance comparison for researchers, scientists, and drug development professionals.
In the landscape of bioanalytical chemistry, the choice of analytical technique is paramount to achieving accurate and reliable quantification of pharmaceutical compounds. For Rivastigmine (B141), a key therapeutic agent in the management of Alzheimer's disease, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed for its determination in biological matrices. This guide provides an in-depth, objective comparison of the performance of these two powerful analytical platforms, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on a variety of performance characteristics. Here, we summarize the quantitative data from validated methods for both GC-MS and LC-MS/MS for the analysis of Rivastigmine.
| Performance Parameter | GC-MS (Headspace SPME) | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.2 ng/mL[1] | 0.2 - 1 ng/mL |
| Linearity Range | 0.2 - 80 ng/mL[1] | 0.2 - 100 ng/mL |
| Precision (%RSD) | < 10%[1] | < 15% |
| Accuracy (%Bias) | Not explicitly stated | Within ±15% |
| Sample Throughput | Lower | Higher |
| Derivatization Required | No (with Headspace SPME) | No |
| Matrix | Canine Plasma[1] | Human & Rat Plasma |
Deep Dive into the Methodologies
A thorough understanding of the experimental protocols is crucial for replicating results and appreciating the nuances of each technique.
GC-MS with Headspace Solid-Phase Microextraction (SPME)
This method offers a solventless sample preparation approach, minimizing matrix effects and enhancing sensitivity.
Sample Preparation: A 0.5 mL aliquot of plasma is mixed with 1.0 mL of a sodium hydroxide-sodium carbonate solution (0.7 M:0.5 M). The sample is then heated to 100°C and the headspace is extracted using a 65-µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber with stirring at 2000 rpm for 30 minutes.[1]
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 6890N GC
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C (splitless mode)
-
Oven Temperature Program: Initial temperature of 150°C held for 1 min, ramped to 280°C at 30°C/min, and held for 3 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5973N Mass Selective Detector
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (m/z): Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, monitoring characteristic fragment ions of Rivastigmine.
LC-MS/MS: The Modern Workhorse
LC-MS/MS has become the preferred method for high-throughput bioanalysis due to its speed, sensitivity, and specificity.
Sample Preparation (Liquid-Liquid Extraction): To 1 mL of plasma, an internal standard is added, followed by 20 µL of 1 M NaOH and 3 mL of a 1-butanol/n-hexane (2:98, v/v) solution. The mixture is vortexed and centrifuged. The organic layer is then transferred and back-extracted into an acidic solution. This acidic extract is then injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A typical HPLC or UHPLC system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Rivastigmine and its internal standard.
Visualizing the Processes
To further clarify the experimental and biological pathways, the following diagrams are provided.
References
A Researcher's Guide to FDA-Compliant Bioanalytical Method Validation Using Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation to ensure the reliability and reproducibility of pharmacokinetic, toxicokinetic, and bioavailability studies. A critical component of this validation is the proper use of internal standards (IS) to correct for variability during sample processing and analysis. This guide offers a comparative overview of internal standard strategies, supported by experimental data and detailed protocols, in alignment with FDA expectations.
The Role and Importance of Internal Standards
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples. Its primary function is to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in extraction efficiency, sample volume, and instrument response. The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, emphasizes the importance of selecting an appropriate internal standard.[1][2]
Comparison of Internal Standard Alternatives
The ideal internal standard exhibits physicochemical properties nearly identical to the analyte. The two most common types of internal standards used in bioanalytical assays are stable isotope-labeled (SIL) internal standards and structural analog internal standards.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalytical analysis, particularly for mass spectrometry-based assays.[3][4][5][6][7][8][9] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a mass shift that is detectable by a mass spectrometer, while the chemical and physical properties remain virtually identical to the analyte.
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte. While often more readily available and less expensive than SIL-ISs, they may not perfectly mimic the analyte's behavior during sample preparation and analysis, which can lead to less accurate and precise results.[4][5]
Quantitative Performance Comparison
The following table summarizes typical experimental data comparing the performance of SIL internal standards with structural analog internal standards for key bioanalytical validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Performance Difference |
| Precision (%CV) | Typically <5% | Can be >15% | SIL-IS more effectively compensates for variability in sample preparation and instrument response due to its near-identical chemical and physical properties to the analyte.[1][4] |
| Accuracy (%Bias) | Typically within ±5% | Can be up to ±20% | The closer mimicry of the analyte by the SIL-IS leads to more accurate correction for analyte loss or matrix effects.[10] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As the SIL-IS and analyte co-elute and have similar ionization efficiencies, the SIL-IS accurately reflects and corrects for matrix-induced ion suppression or enhancement.[4] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation of a bioanalytical method. Below are protocols for key experiments to evaluate the performance of an internal standard.
Selectivity and Specificity
Objective: To assess the potential for interference from endogenous matrix components at the retention time of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process each blank lot with and without the internal standard.
-
Prepare and process a sample at the Lower Limit of Quantification (LLOQ).
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[10]
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1: Spike the analyte and internal standard into the post-extracted blank matrix from each donor.
-
Set 2: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each lot by dividing the peak area in the presence of the matrix (Set 1) by the peak area in the neat solution (Set 2).
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of the matrix should be ≤ 15%.
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set 1: Spiked samples prepared in the biological matrix and subjected to the full extraction procedure.
-
Set 2: Post-extraction spiked samples where the analyte and internal standard are added to the blank matrix extract.
-
Set 3: Neat solutions of the analyte and internal standard in the reconstitution solvent.
-
-
Calculate the recovery of the analyte and internal standard by comparing the mean peak area of Set 1 to the mean peak area of Set 2.
-
Acceptance Criteria: While 100% recovery is not required, the recovery should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤ 15%.[11][12]
Visualizing the Bioanalytical Workflow and Decision-Making
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in selecting an appropriate internal standard.
Caption: Workflow of Bioanalytical Method Validation with an Internal Standard.
Caption: Decision-Making Process for Selecting an Appropriate Internal Standard.
By adhering to FDA guidelines and employing a scientifically sound approach to the selection and validation of internal standards, researchers can ensure the generation of high-quality, reliable bioanalytical data to support their drug development programs. The use of stable isotope-labeled internal standards is strongly recommended to achieve the highest level of accuracy and precision.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Stability-Indicating Analytical Methods for Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various stability-indicating analytical methods for Rivastigmine (B141). The stability of a drug substance is a critical factor in its development, as it ensures safety and efficacy. Stability-indicating methods are essential for resolving the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear picture of the drug's stability profile under various environmental conditions. This document details and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry methods, supported by experimental data and protocols.
Introduction to Rivastigmine and Stability Testing
Rivastigmine is a carbamate-type cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its chemical structure, specifically the carbamate (B1207046) functional group, is susceptible to degradation through pathways such as hydrolysis, oxidation, and photolysis.[3] Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, heat, light, and oxidizing agents, are crucial for identifying potential degradation products and developing a robust stability-indicating analytical method.[3][4]
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the quantitative determination of Rivastigmine in bulk drugs and pharmaceutical formulations due to its high resolution and sensitivity.[5][6] Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated.
Experimental Protocols for HPLC
Method 1: Isocratic RP-HPLC
-
Chromatographic System: An isocratic HPLC system with a UV detector.[7]
-
Column: A reverse-phase C18 column.[7]
-
Mobile Phase: A simple mobile phase without buffer is used.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 50°C.[7]
-
Detection: UV detection at 214 nm.[7]
-
Sample Preparation: A stock solution of Rivastigmine is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For forced degradation studies, the drug solution is mixed with stress agents (e.g., 2 N HCl, 0.5 N NaOH, 30% H₂O₂) and incubated at specified temperatures (e.g., 37°C and 60°C) for up to 48 hours.[7] Acidic and basic samples are neutralized before injection.[7]
Method 2: Isocratic RP-HPLC with Ion-Pair Reagent
-
Chromatographic System: An isocratic, reversed-phase liquid chromatographic (RPLC) system.[8]
-
Column: Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of aqueous 0.01 M sodium-1-heptane sulphonate (pH adjusted to 3.0 with dilute phosphoric acid) and acetonitrile (B52724) in a 72:28 (v/v) ratio.[8]
-
Detection: UV detection at 220 nm.[9]
-
Forced Degradation: Studies are performed using 0.5 N HCl, 0.5 N NaOH, 3% hydrogen peroxide, heat (60°C), and UV light (254 nm).[8]
Comparative Data for HPLC Methods
| Parameter | Method 1[7] | Method 2[8] | Method 3[4] |
| Column | C18 | Waters X Terra RP18 | Acquity UPLC BEH C8 |
| Mobile Phase | Simple, no buffer | 0.01M Sodium-1-heptane sulphonate (pH 3.0):ACN (72:28) | Ammonium phosphate (B84403) buffer:ACN (65:35) |
| Flow Rate | 1.5 mL/min | Not Specified | 0.5 mL/min |
| Detection λ | 214 nm | Not Specified | 254 nm |
| Linearity Range | 1 - 10 µg/mL | Not Specified | 12.5 - 75 µg/mL |
| LOD | 60 ng/mL | 100 ng/mL (for Imp 1) | 1.1 µg/mL |
| LOQ | 201 ng/mL | 300 ng/mL (for Imp 1) | 3.4 µg/mL |
| Accuracy (% Recovery) | > 99.2% | 98.6% - 101.5% | 98% - 102% |
| Precision (%RSD) | Good intra- and interday | Not Specified | 0.2% |
Section 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and more cost-effective alternative to HPLC for the analysis of Rivastigmine. It allows for the simultaneous analysis of multiple samples.
Experimental Protocol for HPTLC
-
Stationary Phase: Aluminum-backed silica (B1680970) gel 60F254 HPTLC plates.[10][11]
-
Sample Application: Samples are applied as bands using a Linomat V sample applicator.[11]
-
Mobile Phase: A mixture of chloroform (B151607) and methanol in a 4:6 (v/v) ratio.[10][11]
-
Chamber Saturation: The chamber is saturated with the mobile phase for a set time before plate development.[11]
-
Development: The plate is developed up to a distance of approximately 80 mm.[11]
-
Detection: Densitometric analysis is performed in absorbance mode at 210 nm.[10][11]
-
Forced Degradation: Rivastigmine is subjected to stress conditions, particularly alkaline hydrolysis (0.5 M NaOH) and high humidity, where it shows significant degradation.[10]
Comparative Data for HPTLC Method
| Parameter | HPTLC Method[10][11] |
| Stationary Phase | Silica gel 60F254 HPTLC plates |
| Mobile Phase | Chloroform:Methanol (4:6, v/v) |
| Detection λ | 210 nm |
| RF Value (Rivastigmine) | 0.53 ± 0.02 |
| RF Value (Degradant) | 0.32 ± 0.02 |
| Linearity Range | 200 - 1600 ng/spot |
| Correlation Coefficient (r) | 0.9916 |
| LOD | 30 ng/spot |
| LOQ | 100 ng/spot |
| Accuracy (% Recovery) | Not Specified |
| Precision | Method proven to be reproducible |
Section 3: UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry is a simple and inexpensive technique for the quantitative estimation of Rivastigmine. However, its major limitation is the potential for interference from excipients and degradation products that absorb at similar wavelengths, making it less suitable as a standalone stability-indicating method without chromatographic separation.
Experimental Protocols for UV-Visible Spectrophotometry
Method 1
-
Solvent: 0.1 N HCl.[12]
-
Wavelength Scan: The drug solution is scanned over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[12]
-
λmax: 263.1 nm.[12]
-
Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of solutions with concentrations ranging from 10-90 µg/mL.[12]
Method 2
-
Solvent: Water and Methanol (9:1).[13]
-
λmax: 221 nm.[13]
-
Calibration Curve: The method is linear over a concentration range of 10 - 90 µg/mL.[13]
Comparative Data for UV-Visible Spectrophotometric Methods
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Solvent | 0.1 N HCl | Water:Methanol (9:1) | Ethanol |
| λmax | 263.1 nm | 221 nm | 725 nm (Visible) |
| Linearity Range | 10 - 90 µg/mL | 10 - 90 µg/mL | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9998 |
| LOD | 2.68 µg/mL | 0.501 µg/mL | Not Specified |
| LOQ | 8.12 µg/mL | 1.52 µg/mL | Not Specified |
| Accuracy (% Recovery) | 99.9% | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | < 1% | Not Specified |
Section 4: Summary of Forced Degradation Studies
Forced degradation studies are fundamental to the development of stability-indicating methods. Rivastigmine has been shown to be most susceptible to degradation under alkaline and oxidative conditions.
| Stress Condition | Method | Observations | % Degradation | Reference |
| Acid Hydrolysis | UPLC | More resistant to degradation. | 0.6% (0.1 M HCl) | [4] |
| HPLC | No significant degradation | [8] | ||
| Alkaline Hydrolysis | HPTLC | Highly susceptible; ester bond cleavage. | 66% (0.5 M NaOH, 4 days) | [10] |
| UPLC | Significant degradation observed. | 1.2% (0.1 M NaOH) | [4] | |
| HPLC | Degradation product Imp 1 formed. | Not Quantified | [8] | |
| Oxidative | UPLC | Significant degradation observed. | 5.8% (3% H₂O₂) | [4] |
| HPLC | No significant degradation | [8] | ||
| Thermal | UPLC | More resistant to degradation. | 0.5% (60°C) | [4] |
| HPLC | No significant degradation | [8] | ||
| Photolytic | UPLC | More resistant to degradation. | 1.0% | [4] |
| HPLC | No significant degradation | [8] |
Section 5: Visualizing the Workflow and Degradation Logic
Diagrams created using Graphviz help to visualize the logical flow of developing a stability-indicating method and the known degradation pathways of Rivastigmine.
Caption: Workflow for Stability-Indicating Method Development.
References
- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjet.net [irjet.net]
- 3. benchchem.com [benchchem.com]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Method Development, Validation and Stability Indicating Assay Method for Rivastigmine Tartarate Capsule by HPLC - ProQuest [proquest.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. iajpr.com [iajpr.com]
- 13. Development of UV Spectrophotometric Method for Estimation of Rivastigmine in Pharmaceutical Dosage Form - IJPRS [ijprs.com]
- 14. jetir.org [jetir.org]
Safety Operating Guide
Safe Disposal of (S)-Rivastigmine-d4: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (S)-Rivastigmine-d4, a deuterated cholinesterase inhibitor, is a critical aspect of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, improper disposal can lead to significant health risks and environmental contamination.[1] This guide provides detailed procedures for the safe handling and disposal of this compound in a research setting, ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any procedure that will generate this compound waste, it is imperative to have a designated and correctly labeled hazardous waste container readily available. (S)-Rivastigmine is classified as a hazardous substance that is fatal if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]
-
Respiratory Protection: In case of potential inhalation, a suitable respirator should be used.[2]
Disposal Procedures for this compound
The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and safe destruction of this hazardous compound.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[3]
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the full chemical name "this compound," its concentration, and the date the waste was first added.[2]
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[2] The storage area should be dry, cool, and well-ventilated, with secondary containment to prevent spills.[1][2]
Spill Management
In the event of a spill, immediate action is crucial. For a small liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.[2] The spill area should then be cleaned with an appropriate solvent followed by soap and water, with all cleaning materials collected as hazardous waste.[2]
Regulatory Compliance
In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] It is essential to comply with all local, state, and federal regulations regarding the disposal of hazardous pharmaceutical waste.[2] Researchers should consult their institution's EHS department for specific protocols.[2]
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Disposal Method | Licensed chemical destruction or controlled incineration | [1] |
| Waste Classification | Hazardous Waste | [1][2] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed) | [2][3] |
| Solid Waste | Segregate in a labeled, sealed container | [3] |
| Liquid Waste | Segregate in a labeled, leak-proof container | [3] |
| Storage | Secure, cool, dry, well-ventilated area with secondary containment | [1][2] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | [2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling and disposing of potent cholinesterase inhibitors should be followed. This primarily involves careful segregation and collection of waste as described above, followed by professional disposal.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling (S)-Rivastigmine-d4
(S)-Rivastigmine-d4 , a deuterated analog of the potent cholinesterase inhibitor Rivastigmine, requires stringent safety protocols in a laboratory setting to mitigate risks of exposure.[1] Adherence to the following guidelines is crucial for the protection of researchers, scientists, and drug development professionals. This guide provides a comprehensive operational plan, personal protective equipment (PPE) requirements, and disposal procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[2][3] The following equipment must be worn at all times when handling this compound:
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[4] If exposure limits are exceeded, a full-face respirator should be used.[5][6] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][7]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[4][5] A face shield should be worn in situations with a splash hazard.[2][8]
-
Hand Protection: Double gloving with chemical-resistant, impervious gloves (e.g., nitrile rubber) is required.[2][4] Gloves must be inspected for integrity before each use and the outer pair should be changed immediately upon contamination or at regular intervals.[2][5]
-
Body Protection: A disposable, long-sleeved, seamless gown that closes in the back is mandatory to prevent skin contact.[4][8] For enhanced protection, disposable coveralls made from materials like Tyvek® are recommended.[2][9]
-
Foot Protection: Disposable shoe covers must be worn in the designated handling area and removed before exiting.[2][8]
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure risk. All handling of this compound, especially operations that could generate dust like weighing, must be conducted within a certified chemical fume hood or a glove box.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated area is clean and uncluttered.[10] A spill kit appropriate for chemical hazards should be readily accessible.[2]
-
Donning PPE: Put on all required personal protective equipment in the correct order before entering the handling area.
-
Compound Handling: Perform all manipulations within a certified chemical fume hood or other appropriate containment.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
-
Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent.[2]
-
Doffing PPE: Remove PPE in a manner that avoids contamination of skin or clothing. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in the laboratory area.[1][12]
First Aid Measures
In the event of exposure, immediate action is crucial.[4]
-
If Swallowed: Get emergency medical help immediately.[5] Rinse mouth with water.[5][12] Do not induce vomiting.[5]
-
If on Skin: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[4]
-
If Inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and consult a doctor immediately.[5][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[13]
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. All personal information on prescription labels should be scratched out before discarding the packaging.[14][15]
-
Final Disposal: The recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not discharge into sewer systems or the environment.[12][13]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, Rivastigmine. This data should be considered relevant for the safe handling of its deuterated analog.
| Property | Value | Reference |
| Acute Oral Toxicity | LD50 (Rat): 13 mg/kg | [1] |
| Aquatic Toxicity | LC50 (Bluegill, 96h): 31.8 mg/L | [1] |
| Flash Point | 145°C | [5] |
| Storage Temperature | 2 - 8 °C (Recommended) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Medication Disposal [wellcare.silversummithealthplan.com]
- 15. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
